Lifirafenib
Description
This compound is an inhibitor of the serine/threonine protein kinase B-raf (BRAF) and epidermal growth factor receptor (EGFR), with potential antineoplastic activity. This compound selectively binds to and inhibits the activity of BRAF and certain BRAF mutant forms, and EGFR. This prevents BRAF- and EGFR-mediated signaling and inhibits the proliferation of tumor cells that either contain a mutated BRAF gene or express over-activated EGFR. In addition, BGB-283 inhibits mutant forms of the Ras proteins K-RAS and N-RAS. BRAF and EGFR are mutated or upregulated in many tumor cell types.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 1 investigational indication.
a BRAF inhibitor; structure in first source
See also: this compound Maleate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFVZQXSRKHBM-FKBYEOEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446090-79-4 | |
| Record name | Lifirafenib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lifirafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIFIRAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lifirafenib's Mechanism of Action in BRAF V600E Mutant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lifirafenib (also known as BGB-283) is a potent, orally available small molecule inhibitor with a dual mechanism of action targeting both the RAF kinase family and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] In cancer cells harboring the BRAF V600E mutation, this compound disrupts the constitutively active MAPK signaling pathway, a critical driver of tumor cell proliferation and survival.[2][4] Furthermore, its unique ability to inhibit both monomeric and dimeric forms of RAF kinases, as well as to counteract EGFR feedback activation, positions it as a promising therapeutic agent to overcome resistance mechanisms observed with first-generation BRAF inhibitors.[5][6] This technical guide provides an in-depth overview of the molecular mechanisms, key experimental data, and relevant methodologies for studying the effects of this compound in BRAF V600E mutant cells.
Core Mechanism of Action
This compound exerts its anti-tumor effects in BRAF V600E mutant cells through a multi-pronged approach:
-
Direct Inhibition of BRAF V600E: The BRAF V600E mutation leads to a constitutively active BRAF kinase, resulting in aberrant activation of the downstream MAPK/ERK signaling pathway (RAS-RAF-MEK-ERK).[4][7] This pathway, when dysregulated, promotes uncontrolled cell growth, proliferation, and survival.[8][9] this compound directly binds to and inhibits the kinase activity of the BRAF V600E oncoprotein.[2]
-
Inhibition of RAF Dimers: Unlike first-generation BRAF inhibitors that are ineffective against or can even promote the formation of RAF dimers, this compound inhibits both monomeric and dimeric forms of RAF kinases.[5][6] This is crucial for overcoming acquired resistance, which can be driven by the formation of BRAF V600E homodimers or heterodimers with other RAF isoforms (e.g., CRAF).[10][11]
-
Suppression of EGFR Feedback Reactivation: A significant mechanism of resistance to BRAF inhibitors, particularly in colorectal cancer, is the feedback reactivation of EGFR signaling.[1][11] Inhibition of the MAPK pathway by BRAF inhibitors can lead to a compensatory upregulation of EGFR activity, which in turn reactivates the MAPK and PI3K/AKT pathways, thus circumventing the BRAF blockade.[1][8] this compound's dual inhibitory activity on both RAF and EGFR effectively mitigates this feedback loop, leading to a more sustained suppression of pro-survival signaling.[1][2]
-
Pan-RAF Inhibition: this compound inhibits multiple members of the RAF kinase family, including ARAF, BRAF, and CRAF.[5] This broad-spectrum activity is advantageous as resistance to BRAF V600E-specific inhibitors can involve RAF isoform switching.[12]
Signaling Pathway Diagrams
Caption: The constitutively active BRAF V600E mutant drives the MAPK signaling cascade.
Caption: this compound's multi-targeted inhibition of the MAPK pathway and EGFR feedback.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound in BRAF V600E mutant contexts.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Source |
| BRAF V600E | 23 | [1][2] |
| EGFR | 29 | [1][2] |
| EGFR T790M/L858R | 495 | [1] |
Table 2: Cellular Activity in BRAF V600E Mutant Cell Lines
| Cell Line | Cancer Type | Effect | Endpoint | Source |
| HT29 | Colorectal | Potent inhibition of cell proliferation | Cell Viability | [1] |
| Colo205 | Colorectal | Potent inhibition of cell proliferation | Cell Viability | [1] |
| WiDr | Colorectal | Inhibition of pERK and EGFR reactivation | Western Blot | [1] |
| Various | BRAF V600E mutant | Potent inhibition of BRAFV600E-activated ERK phosphorylation | Western Blot | [2] |
Table 3: In Vivo Efficacy in BRAF V600E Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Source |
| HT29 | Colorectal | This compound | Dose-dependent tumor growth inhibition, partial and complete tumor regressions | [1] |
| Colo205 | Colorectal | This compound | Dose-dependent tumor growth inhibition, partial and complete tumor regressions | [1] |
| WiDr | Colorectal | This compound | Compelling efficacy, inhibition of both ERK1/2 and EGFR phosphorylation | [1] |
| Primary Tumor Xenografts | Colorectal | This compound | Dose-dependent tumor growth inhibition, partial and complete tumor regressions | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are standard protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT29, Colo205) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[2]
Western Blotting for Phosphorylated Proteins (pERK, pEGFR)
Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in SDS sample buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pERK (Thr202/Tyr204), total ERK, pEGFR (e.g., Tyr1068, Tyr1173), and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[3]
In Vitro RAF Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of RAF kinases.
Protocol:
-
Reaction Setup: In a 96-well plate, add the following components in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35):
-
Recombinant active BRAF V600E enzyme.
-
A kinase substrate (e.g., recombinant MEK1).
-
Varying concentrations of this compound.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 100 µM).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-32P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Luminescence-based assays: Using a reagent like Kinase-Glo™ that measures the amount of ATP remaining in the well (less ATP indicates higher kinase activity).
-
Antibody-based detection: Using an antibody specific to the phosphorylated form of the substrate in an ELISA or Western blot format.
-
BRAF V600E Colorectal Cancer Xenograft Model
In vivo xenograft models are essential for evaluating the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells harboring the BRAF V600E mutation (e.g., COLO205, HT29) in Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude mice).[10]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry (for pERK, etc.), or Western blotting.[10]
Conclusion
This compound demonstrates a robust and multi-faceted mechanism of action against BRAF V600E mutant cancer cells. Its ability to potently inhibit the primary oncogenic driver, overcome resistance mechanisms related to RAF dimerization, and uniquely block EGFR feedback reactivation provides a strong rationale for its continued clinical development. The data presented in this guide underscore its potential as a valuable therapeutic agent in the treatment of BRAF V600E-driven malignancies.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. altogenlabs.com [altogenlabs.com]
- 7. Patient-derived xenografts of colorectal cancer for testing new pharmacological substances. - ASCO [asco.org]
- 8. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. altogenlabs.com [altogenlabs.com]
Lifirafenib (BGB-283): A Technical Guide to its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lifirafenib (BGB-283) is a novel, first-in-class, orally administered small molecule inhibitor that potently targets key components of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway in tumorigenesis.[1] Uniquely, this compound acts as a RAF dimer inhibitor and also exhibits potent activity against the Epidermal Growth Factor Receptor (EGFR).[2][3] This dual mechanism of action allows it to overcome some of the resistance mechanisms observed with first-generation BRAF inhibitors. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the signaling pathways it modulates.
Core Mechanism of Action: Dual Inhibition of RAF Dimers and EGFR
This compound exerts its anti-neoplastic effects by potently and reversibly inhibiting RAF family kinases, including A-RAF, B-RAF, and C-RAF, with particularly high affinity for the common B-RAFV600E mutation.[1][4] A key feature of this compound is its ability to inhibit RAF dimers, a mechanism of resistance to first-generation BRAF inhibitors.[2][3]
Furthermore, this compound targets and inhibits EGFR, which can be a driver of tumor growth and is implicated in the reactivation of the MAPK pathway following BRAF inhibition, especially in colorectal cancers.[1][5][6][7] This dual inhibition leads to a more sustained blockade of the downstream MAPK signaling pathway, preventing the phosphorylation of MEK and ERK, and ultimately inhibiting tumor cell proliferation and inducing apoptosis.[5][6] this compound has also demonstrated activity against mutant forms of KRAS and NRAS.[8]
Quantitative Efficacy Data
The following tables summarize the in vitro and clinical efficacy of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| B-RAFV600E | Biochemical Assay | 23 | [5][9] |
| EGFR | Biochemical Assay | 29 | [5][9] |
| EGFRT790M/L858R | Biochemical Assay | 495 | [5] |
Table 2: Clinical Activity of this compound in Phase I Trials
| Tumor Type | Mutation Status | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Melanoma | B-RAFV600 | 42.9% | 85.7% | [2] |
| Papillary Thyroid Cancer | B-RAFV600 | 1 PR, 2 SD (in 3 patients) | - | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | K-RAS | 16.7% (1 PR, 2 SD in 6 patients) | 50% | [2] |
| Ovarian Cancer | B-RAFV600E | 1 PR | - | [2] |
| Endometrial Cancer | K-RAS | Antitumor activity observed | - | [2] |
PR: Partial Response, SD: Stable Disease
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: this compound overcomes EGFR-mediated resistance.
Experimental Protocols
The following are representative protocols for key assays used to characterize the activity of this compound.
BRAF Kinase Activity Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of BRAF kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method. It measures the inhibition of phosphorylation of a substrate by the kinase in the presence of the inhibitor.
-
Materials:
-
Recombinant human BRAFV600E enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Biotinylated MEK1 substrate
-
Europium-labeled anti-phospho-MEK1 antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
This compound (BGB-283) serially diluted in DMSO
-
384-well assay plates
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the BRAFV600E enzyme to each well of a 384-well plate.
-
Add 5 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding 5 µL of a mixture of ATP and biotinylated MEK1 substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a detection mix containing EDTA, europium-labeled anti-phospho-MEK1 antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the ratio of the two emission wavelengths and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for a BRAF Kinase Activity Assay.
Cell Viability Assay
This assay determines the cytotoxic and cytostatic effects of this compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., BRAFV600E mutant melanoma or colorectal cancer cells)
-
Complete cell culture medium
-
This compound (BGB-283)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically a 10-point serial dilution) or DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Western Blotting for Phospho-ERK
This technique is used to detect the phosphorylation status of ERK, a downstream effector in the MAPK pathway, to confirm the inhibitory activity of this compound.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Materials:
-
Cancer cell lines
-
This compound (BGB-283)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK for loading control.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., HT-29 or Colo205 for colorectal cancer)
-
Matrigel (optional)
-
This compound (BGB-283) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice daily by oral gavage.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like western blotting for p-ERK).
-
Conclusion
This compound (BGB-283) is a promising anti-cancer agent with a unique dual mechanism of action that targets both RAF dimers and EGFR. This allows it to be effective in tumors with BRAF mutations and to overcome EGFR-mediated resistance, a significant challenge with earlier-generation BRAF inhibitors. The preclinical and clinical data demonstrate its potent anti-tumor activity across a range of solid tumors with MAPK pathway alterations. The experimental protocols outlined provide a framework for the further investigation and characterization of this and similar targeted therapies.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A Biobank of Colorectal Cancer Patient-Derived Xenografts [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. altogenlabs.com [altogenlabs.com]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2.6. BRAF Kinase Assay [bio-protocol.org]
- 9. altogenlabs.com [altogenlabs.com]
Lifirafenib's Mechanism and Targets in KRAS-Mutated Cancers: A Technical Guide
Introduction
Mutations in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene are among the most prevalent drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2] For decades, KRAS was considered "undruggable" due to the structural challenges in developing targeted inhibitors.[3] This has led to a critical unmet need for effective therapies in KRAS-mutant tumors. Lifirafenib (formerly BGB-283) has emerged as a promising investigational agent that indirectly targets the signaling cascade activated by mutant KRAS. This technical guide provides an in-depth overview of this compound's core targets, its mechanism of action, and its therapeutic potential in the context of KRAS-mutated malignancies.
Core Mechanism of Action: A Novel RAF Dimer Inhibitor
This compound is a potent, reversible, first-in-class inhibitor that targets multiple key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][4] Its primary targets include:
-
RAF Family Kinases: this compound inhibits wild-type A-RAF, B-RAF, and C-RAF, as well as the oncogenic B-RAFV600E mutant.[1][5]
-
Epidermal Growth Factor Receptor (EGFR): The compound also demonstrates inhibitory activity against EGFR.[6][7]
In cancers driven by KRAS mutations, the KRAS protein is locked in a persistently active state, leading to the constitutive activation of its primary downstream effectors, the RAF kinases.[8] This activation involves the formation of RAF dimers (homo- and heterodimers). First-generation B-RAF inhibitors were designed to target monomeric B-RAFV600E but were found to paradoxically activate the MAPK pathway in KRAS-mutant cells by promoting RAF dimerization. This compound circumvents this by specifically inhibiting these RAF dimers, thereby blocking the aberrant signaling cascade at its source downstream of KRAS.[1][9]
Signaling Pathway: this compound's Intervention in the MAPK Cascade
The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway and highlights the critical intervention point of this compound in KRAS-mutant cancer cells. Mutant KRAS activates RAF dimers, which in turn phosphorylate and activate MEK1/2, leading to the phosphorylation of ERK1/2 and subsequent pro-tumorigenic cell signaling. This compound's inhibition of RAF dimers provides a crucial blockade in this pathway.
Clinical Efficacy and Quantitative Data
Clinical trials have evaluated this compound both as a monotherapy and in combination with other targeted agents. Antitumor activity has been observed in patients with KRAS-mutated NSCLC and endometrial cancer, although its efficacy appears limited in KRAS-mutated colorectal and pancreatic cancers, suggesting a context-dependent activity.[1][4]
Table 1: Summary of Clinical Trial Data for this compound in KRAS-Mutated Cancers
| Trial Phase | Cancer Types | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings & Citations |
| Phase I | KRAS/NRAS-mutated solid tumors | This compound Monotherapy | 3.0% (2/66 patients) | 53.0% (35/66 patients) | Confirmed partial responses seen in KRAS-mutated endometrial cancer and NSCLC.[10] |
| Phase Ib | KRAS, NRAS, or BRAF-mutated solid tumors | This compound + Mirdametinib (MEK inhibitor) | 22.6% (14/62 evaluable patients) | Not Reported | The combination showed a favorable safety profile and antitumor activity across several solid tumor types, including LGSOC, NSCLC, and endometrial cancer.[11][12] |
Synergistic Targeting: Combination with MEK Inhibitors
A significant challenge in targeting the MAPK pathway is the presence of feedback reactivation loops.[13] The use of MEK inhibitors alone in KRAS-mutant cancers can lead to RAF-dependent feedback phosphorylation and reactivation of MEK, limiting their efficacy.[8][9]
Preclinical studies have demonstrated a strong synergistic effect when combining a RAF dimer inhibitor like this compound with a MEK inhibitor (e.g., mirdametinib).[9][14] This "vertical inhibition" strategy, targeting two nodes in the same pathway, suppresses the RAF-dependent MEK reactivation and leads to a more durable and sustained blockade of MAPK signaling.[8][13] This enhanced antitumor activity has been observed in KRAS-mutant NSCLC and CRC cell lines and xenograft models.[5][9]
Logical Workflow: Rationale for Combination Therapy
The following diagram illustrates the logic behind combining this compound with a MEK inhibitor to overcome resistance mechanisms and achieve a more profound pathway inhibition.
Experimental Protocols
The evaluation of this compound's efficacy relies on a series of established preclinical experimental methodologies.
In Vitro Kinase and Cell Proliferation Assays
-
Objective: To determine the potency of this compound against target kinases and its effect on the growth of KRAS-mutant cancer cells.
-
Methodology:
-
Kinase Inhibition Assay: Recombinant kinases (e.g., B-RAFV600E, EGFR) are incubated with this compound at various concentrations and a kinase substrate in the presence of ATP. The inhibitory concentration (IC50) is calculated by measuring the reduction in substrate phosphorylation, often using radiometric or fluorescence-based methods.[15]
-
Cell Proliferation Assay: KRAS-mutant cancer cell lines are seeded in multi-well plates and treated with escalating doses of this compound for a set period (e.g., 72 hours). Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells. The data is used to calculate the concentration that inhibits growth by 50% (GI50).
-
Western Blotting for Pathway Modulation
-
Objective: To confirm that this compound inhibits the MAPK signaling pathway downstream of RAF.
-
Methodology:
-
KRAS-mutant cells are treated with this compound or a vehicle control for a specified time.
-
Cells are lysed, and protein concentrations are quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of MEK (p-MEK) and ERK (p-ERK), as well as total MEK and ERK as loading controls.
-
Detection with secondary antibodies allows for visualization and quantification of the inhibition of pathway signaling. A reduction in the p-ERK/total ERK ratio indicates effective pathway inhibition.[9]
-
In Vivo Tumor Xenograft Models
-
Objective: To evaluate the antitumor activity of this compound in a living organism.
-
Methodology:
-
Model Establishment: Immunocompromised mice are subcutaneously injected with human KRAS-mutant cancer cells.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, MEK inhibitor monotherapy, combination therapy). The drug is administered orally according to a defined schedule.[4]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK) to confirm target engagement in vivo.[8]
-
Workflow: Preclinical Evaluation of this compound
The diagram below outlines a typical workflow for the preclinical assessment of a targeted therapy like this compound in KRAS-mutant cancer models.
This compound represents a significant advancement in the strategy to target KRAS-mutant cancers. By inhibiting RAF dimers, it effectively blocks the primary signaling pathway driven by oncogenic KRAS, avoiding the paradoxical activation seen with earlier-generation inhibitors. While monotherapy has shown modest activity in specific tumor types like NSCLC and endometrial cancer, the true potential of this compound appears to be in combination therapies.[1][10] The synergistic vertical blockade achieved with MEK inhibitors provides a strong rationale for this approach, addressing intrinsic feedback resistance mechanisms to achieve a more potent and durable antitumor response.[14] Ongoing clinical investigations will further define the role of this compound in the therapeutic arsenal against KRAS-driven malignancies.[16]
References
- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted therapies for KRAS-mutant non-small cell lung cancer: from preclinical studies to clinical development—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. targetedonc.com [targetedonc.com]
- 5. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K-RAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-in-Human Study of RAF Family Kinase Inhibitor this compound in Solid Tumors - The ASCO Post [ascopost.com]
- 11. targetedonc.com [targetedonc.com]
- 12. SpringWorks and BeiGene Present Clinical Data on this compound in combination with Mirdametinib in Patients with Advanced or Refractory Solid Tumors with MAPK Pathway Aberrations at the American Association for Cancer Research Annual Meeting 2023 | SpringWorks Therapeutics [springworkstx.gcs-web.com]
- 13. search.lib.asu.edu [search.lib.asu.edu]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
The Discovery and Development of Lifirafenib: A Pan-RAF Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lifirafenib (BGB-283) is a novel, orally bioavailable small molecule inhibitor that targets multiple kinases in the RAS-RAF-MEK-ERK signaling pathway, a critical cascade frequently dysregulated in human cancers. As a pan-RAF inhibitor, this compound potently and reversibly inhibits wild-type A-RAF, B-RAF, and C-RAF, as well as the common B-RAFV600E mutant. Additionally, it exhibits inhibitory activity against the epidermal growth factor receptor (EGFR). This dual action allows this compound to address both primary drivers of tumorigenesis and mechanisms of acquired resistance. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, pharmacological properties, and therapeutic potential in solid tumors harboring specific genetic alterations.
Introduction: Targeting the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a pivotal signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and angiogenesis.[1][2] Aberrant activation of this pathway, often driven by mutations in RAS or RAF genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] First-generation B-RAF inhibitors demonstrated significant clinical benefit in patients with B-RAFV600E-mutant melanoma. However, their efficacy is often limited by the development of resistance, frequently mediated by the reactivation of the MAPK pathway through EGFR signaling or RAF dimerization.[5] This necessitated the development of next-generation inhibitors capable of overcoming these resistance mechanisms.
This compound was designed as a potent pan-RAF inhibitor to address these challenges. By inhibiting all RAF isoforms, including both monomeric and dimeric forms, and also targeting EGFR, this compound has the potential for broader and more durable anti-tumor activity in cancers with various RAS and RAF mutations.[4][6]
Preclinical Discovery and Characterization
In Vitro Kinase Inhibition
This compound has demonstrated potent inhibitory activity against key kinases in the RAF signaling pathway in biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its activity against B-RAFV600E, wild-type RAF isoforms, and EGFR.
| Target Kinase | IC50 (nM) |
| B-RAFV600E | 23 |
| Wild-Type B-RAF | 32 |
| Wild-Type A-RAF | 1 |
| C-RAF (Y340/341D) | 7 |
| EGFR | 29 |
| EGFR (T790M/L858R) | 495 |
Table 1: In Vitro Kinase Inhibitory Activity of this compound.[2][7]
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines harboring B-RAFV600E and EGFR mutations. It has been shown to potently suppress B-RAFV600E-activated ERK phosphorylation. A key feature of this compound is its ability to inhibit the reactivation of EGFR, a known resistance mechanism to first-generation B-RAF inhibitors, particularly in colorectal cancer cell lines.[2][7]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in various cell line-derived and patient-derived xenograft (PDX) models. In preclinical studies, oral administration of this compound resulted in dose-dependent tumor growth inhibition and, in some cases, complete tumor regression in models with B-RAFV600E mutations.[2][7] Notably, this compound has also shown compelling efficacy in xenograft models where EGFR reactivation is a known mechanism of resistance to B-RAF inhibition.[2] Furthermore, in preclinical models of K-RAS mutant tumors, the combination of this compound with the MEK inhibitor mirdametinib demonstrated synergistic anti-tumor activity.[6]
Clinical Development
Phase I Dose-Escalation and Expansion Study (NCT02610364)
A first-in-human, open-label, Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of this compound in patients with advanced solid tumors harboring B-RAF or K-RAS/N-RAS mutations.[4][8]
Dose Escalation and Recommended Phase II Dose (RP2D): The study enrolled patients in successive dose-escalation cohorts, with this compound administered once daily.[4] The maximum tolerated dose (MTD) was established at 40 mg/day, with dose-limiting toxicities including reversible thrombocytopenia and nonhematologic toxicities.[4][8] The recommended Phase II dose (RP2D) was determined to be 30 mg/day.[4]
Pharmacokinetics: The pharmacokinetic profile of this compound was characterized by a dose-proportional increase in exposure.
| Dose Level | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | T1/2 (h) |
| 10 mg | 134 | 2050 | 26.8 |
| 20 mg | 285 | 4760 | 28.5 |
| 30 mg | 438 | 7780 | 30.2 |
| 40 mg | 589 | 10800 | 31.5 |
| 50 mg | 721 | 13600 | 32.1 |
Table 2: Mean Pharmacokinetic Parameters of this compound at Steady State (Day 15) in the Phase I Trial. (Data extracted and compiled from graphical representations in the cited source).[4]
Clinical Activity: this compound demonstrated anti-tumor activity in patients with B-RAFV600-mutated solid tumors, including melanoma, papillary thyroid cancer, and low-grade serous ovarian cancer.[8] Responses were also observed in patients with K-RAS-mutated non-small cell lung cancer (NSCLC) and endometrial cancer.[8] However, limited clinical activity was seen in patients with K-RAS-mutated colorectal or pancreatic cancer.[4]
Phase Ib Combination Study with Mirdametinib (NCT03905148)
Based on strong preclinical rationale, a Phase Ib open-label, dose-escalation and expansion study was initiated to evaluate the safety, pharmacokinetics, and anti-tumor activity of this compound in combination with the MEK inhibitor mirdametinib in patients with advanced or refractory solid tumors with RAS mutations, RAF mutations, and other MAPK pathway aberrations.[1][3]
Safety and Tolerability: As of the data cut-off of January 20, 2023, 71 patients had been treated across nine dose levels. The combination demonstrated a favorable safety profile with a low incidence of dose-limiting toxicities. The most common treatment-related adverse events were dermatitis acneiform, fatigue, diarrhea, and decreased platelet count.
Clinical Activity: The combination of this compound and mirdametinib showed promising anti-tumor activity in patients with various KRAS, NRAS, and BRAF mutations across several solid tumor types, including low-grade serous ovarian cancer, NSCLC, and endometrial cancer. Among 62 efficacy-evaluable patients, 14 (23%) had confirmed objective responses.
| Tumor Type | Genetic Alteration | Objective Response Rate (ORR) |
| Low-Grade Serous Ovarian Cancer | KRAS, NRAS, BRAF | Favorable responses observed |
| Non-Small Cell Lung Cancer (NSCLC) | KRAS, NRAS, BRAF | Responses observed |
| Endometrial Cancer | KRAS, BRAF | Responses observed |
Table 3: Preliminary Efficacy of this compound in Combination with Mirdametinib in the Phase Ib Trial.
Signaling Pathways and Experimental Workflows
The RAS-RAF-MEK-ERK Signaling Pathway and this compound's Mechanism of Action
Caption: RAS-RAF-MEK-ERK signaling pathway and points of inhibition by this compound.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Materials:
-
Recombinant human kinases (B-RAFV600E, wild-type B-RAF, A-RAF, C-RAF, EGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
This compound (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, its specific substrate, and the kinase buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., with B-RAF or K-RAS mutations)
-
Cell culture medium and supplements
-
96-well opaque-walled microplates
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for ERK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of ERK, a downstream effector in the RAF pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with this compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Conclusion
This compound is a promising pan-RAF inhibitor with a unique mechanism of action that includes the inhibition of all RAF isoforms and EGFR. Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, particularly those with B-RAF and K-RAS mutations. Early clinical data from Phase I and Ib studies have shown a manageable safety profile and encouraging anti-tumor efficacy, both as a monotherapy and in combination with a MEK inhibitor. The ongoing clinical development of this compound will further delineate its therapeutic potential in molecularly selected patient populations with solid tumors driven by the RAS-RAF-MEK-ERK pathway. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and clinicians in the field of targeted cancer therapy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Lifirafenib's Role in Non-Small Cell Lung Carcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-small cell lung carcinoma (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by mutations in the mitogen-activated protein kinase (MAPK) pathway. Lifirafenib (BGB-283), a novel inhibitor of both RAF family kinases and the epidermal growth factor receptor (EGFR), has emerged as a promising therapeutic agent for NSCLC harboring specific genetic alterations, particularly BRAF and KRAS mutations. This technical guide provides a comprehensive overview of the preclinical and clinical investigations into this compound's role in NSCLC, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential and the scientific methodology used in its evaluation.
Introduction
The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway, frequently due to mutations in genes such as BRAF and KRAS, is a key driver in a significant portion of non-small cell lung carcinomas. While first-generation BRAF inhibitors have shown efficacy in BRAF V600E-mutant melanoma, their success in NSCLC has been limited by innate and acquired resistance mechanisms, often involving paradoxical MAPK pathway reactivation.
This compound is a next-generation RAF inhibitor designed to overcome these limitations. As a potent, reversible inhibitor of wild-type A-RAF, B-RAF, C-RAF, and the B-RAF V600E mutant, as well as EGFR, this compound offers a dual mechanism of action. By targeting both RAF monomers and dimers, it aims to prevent the paradoxical pathway activation seen with earlier inhibitors. Its additional activity against EGFR is particularly relevant in the context of NSCLC, where EGFR signaling can contribute to resistance to RAF inhibition. This guide delves into the scientific foundation for the investigation of this compound in NSCLC, presenting the data and methodologies that underpin its development.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of RAF kinases, which are central components of the MAPK signaling pathway. In NSCLC with BRAF mutations (e.g., V600E), the BRAF protein is constitutively active, leading to downstream activation of MEK and ERK, and subsequently, uncontrolled cell proliferation. This compound directly binds to and inhibits the kinase activity of both mutant BRAF monomers and RAF dimers, thereby blocking this oncogenic signaling.
In the context of KRAS-mutant NSCLC, where KRAS is locked in an active GTP-bound state, signaling proceeds through the formation of RAF dimers. This compound's ability to inhibit these RAF dimers is crucial for its activity in this patient population. Furthermore, in some NSCLC subtypes, resistance to RAF inhibition can be driven by the upregulation of EGFR signaling, which reactivates the MAPK pathway. This compound's concurrent inhibition of EGFR provides a secondary mechanism to suppress this resistance pathway.
Preclinical Studies
In Vitro Efficacy
Preclinical studies have demonstrated this compound's potent anti-proliferative activity in NSCLC cell lines with specific mutations. In BRAF V600E-mutant cell lines, this compound effectively inhibits ERK phosphorylation and cell growth.[1] Furthermore, in KRAS-mutant NSCLC cell lines, this compound shows synergistic activity when combined with the MEK inhibitor mirdametinib, leading to sustained inhibition of the MAPK pathway.[2][3]
In Vivo Models
In vivo studies using xenograft models of NSCLC have corroborated the in vitro findings. In mice bearing tumors derived from BRAF V600E-mutant NSCLC cell lines, this compound treatment leads to significant tumor growth inhibition.[1] In KRAS-mutant xenograft models, the combination of this compound and mirdametinib resulted in greater tumor regression than either agent alone, providing a strong rationale for clinical investigation of this combination.[3]
Clinical Investigations
Phase I Monotherapy Trial (NCT02610361)
A first-in-human, Phase I, dose-escalation and dose-expansion study evaluated the safety, tolerability, and efficacy of this compound monotherapy in patients with BRAF- or KRAS/NRAS-mutated solid tumors, including NSCLC.[4][5]
Key Findings:
-
The maximum tolerated dose (MTD) was established at 40 mg once daily.[4]
-
Dose-limiting toxicities included reversible thrombocytopenia and nonhematologic toxicities.[4]
-
In patients with BRAF-mutated NSCLC, an unconfirmed partial response (PR) was observed.[4][5]
-
A confirmed PR was observed in a patient with KRAS codon 12-mutated NSCLC.[4][5]
Phase Ib Combination Trial with Mirdametinib (NCT03905148)
Based on strong preclinical rationale, a Phase Ib trial was initiated to evaluate this compound in combination with the MEK inhibitor mirdametinib in patients with advanced or refractory solid tumors with MAPK pathway aberrations.[6][7]
Key Findings:
-
The combination demonstrated a favorable safety profile with a low incidence of dose-limiting toxicities.[6]
-
Among 11 evaluable NSCLC patients, 2 (18%) had an objective response. These responses were observed in tumors with an NRAS mutation or a BRAF V600E mutation.
-
The combination showed antitumor activity across various KRAS, NRAS, and BRAF mutations.
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in NSCLC
| Clinical Trial | Treatment | Patient Population (NSCLC) | Objective Response Rate (ORR) |
| NCT02610361 (Phase I) | This compound Monotherapy | BRAF-mutant | 1 unconfirmed PR |
| KRAS codon 12-mutant | 1 confirmed PR | ||
| NCT03905148 (Phase Ib) | This compound + Mirdametinib | NRAS-mutant | 1 confirmed PR |
| BRAF V600E-mutant | 1 confirmed PR |
Data compiled from published clinical trial results.[4][5]
Table 2: Common Treatment-Emergent Adverse Events (≥15%) with this compound + Mirdametinib
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Dermatitis Acneiform | 42% | - |
| Fatigue | 32% | - |
| Diarrhea | 27% | - |
| Platelet Count Decreased | 18% | 5.6% |
| Alopecia | 18% | - |
| Nausea | 17% | - |
| Alanine Aminotransferase Increased | 16% | - |
Data from the Phase Ib combination trial (NCT03905148) as of January 20, 2023.
Experimental Protocols
Cell Viability Assay
This protocol describes a representative method for assessing the effect of this compound on the viability of NSCLC cell lines.
-
Cell Seeding: Seed NSCLC cells (e.g., A549 for KRAS-mutant, NCI-H1755 for BRAF-mutant) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01 to 10 µM).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add 10 µL of a resazurin-based reagent to each well and incubate for 2-4 hours. Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blotting for MAPK Pathway Activation
This protocol outlines a general procedure for analyzing the phosphorylation status of MEK and ERK in NSCLC cells following this compound treatment.
-
Cell Culture and Treatment: Plate NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Model
This protocol provides a representative design for evaluating the in vivo efficacy of this compound in an NSCLC xenograft model.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells (e.g., A549) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control orally once daily.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Mechanisms of Resistance
Despite the promise of this compound, acquired resistance is a potential challenge. Mechanisms of resistance to RAF inhibitors in NSCLC can be broadly categorized as on-target alterations or bypass pathway activation.
-
On-target alterations: These may include secondary mutations in the BRAF gene that prevent drug binding or the expression of BRAF splice variants that can dimerize in a RAS-independent manner.[8][9]
-
Bypass pathway activation: Tumor cells can develop resistance by activating alternative signaling pathways to reactivate MAPK signaling or promote survival through other routes. This can involve:
References
- 1. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Clinical Trial: NCT03905148 - My Cancer Genome [mycancergenome.org]
- 8. researchgate.net [researchgate.net]
- 9. RAF inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Lifirafenib in NRAS-Mutated Melanoma: A Technical Guide to a Developing Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NRAS-mutant melanoma, representing 15-20% of cases, remains a significant clinical challenge with limited effective targeted therapies. Lifirafenib (BGB-283), a novel pan-RAF inhibitor targeting both RAF monomers and dimers, was investigated to address this unmet need. Clinical data on this compound monotherapy in this specific subtype are limited; however, its mechanism of action provides a strong rationale for combination therapy. Preclinical evidence demonstrates that this compound can overcome the adaptive resistance that curtails the efficacy of MEK inhibitors in RAS-driven cancers. The ongoing clinical evaluation of this compound in combination with the MEK inhibitor Mirdametinib (NCT03905148) is a promising strategy. This guide provides a detailed overview of the preclinical rationale, clinical trial protocols, and available data on this compound for the treatment of NRAS-mutated melanoma.
The Challenge of NRAS-Mutated Melanoma and the MAPK Pathway
Mutations in the NRAS gene lead to the constitutive activation of the RAS protein, which hyperactivates downstream signaling pathways, primarily the MAPK (RAS-RAF-MEK-ERK) cascade, promoting cell proliferation and survival. Unlike BRAF V600 mutations, which create constitutively active BRAF monomers, activated NRAS signals by inducing the formation of wild-type RAF protein dimers (e.g., BRAF-BRAF or BRAF-CRAF). First-generation BRAF inhibitors are ineffective against these RAF dimers. While MEK inhibitors have shown modest clinical activity, their efficacy is often transient due to feedback reactivation of the MAPK pathway.
Mechanism of Action: this compound as a RAF Dimer Inhibitor
This compound is an investigational, oral, reversible inhibitor of RAF family kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[1][2] Crucially, it is a "Type II" or "dimer-breaker" inhibitor, capable of binding to and disrupting the activity of the RAF dimer complexes that are essential for signaling in RAS-mutant cancers.[2]
The primary rationale for using this compound in NRAS-mutant melanoma is its ability to block signaling at the RAF dimer stage. Furthermore, it has been shown preclinically to counteract the primary resistance mechanism to MEK inhibitors. Treatment with a MEK inhibitor alone leads to a release of negative feedback, causing upstream RAF-dependent reactivation of MEK, thereby blunting the drug's effect. By co-administering this compound, this feedback loop is blocked, leading to a more sustained and potent vertical inhibition of the MAPK pathway.[3][4][5]
Preclinical Activity
Preclinical studies have established the synergistic activity of combining a RAF dimer inhibitor like this compound with a MEK inhibitor in RAS-mutant cancer models. In various K-RAS-mutated cancer cell lines, the combination of this compound and the MEK inhibitor Mirdametinib resulted in potent and synergistic suppression of cell proliferation.[6] This effect was not observed when using a first-generation BRAF inhibitor (vemurafenib).[3][6]
Mechanistic studies confirmed that while MEK inhibition alone led to feedback phosphorylation and reactivation of MEK, the addition of this compound abrogated this feedback, resulting in sustained inhibition of downstream p-ERK.[3][6] This synergistic blockade of the MAPK pathway was also validated in K-RAS mutant xenograft models, providing a strong basis for clinical investigation in tumors driven by RAS mutations, including NRAS-mutant melanoma.[6]
Clinical Investigations: Monotherapy and Combination Trials
This compound has been evaluated as a monotherapy and, more recently, in combination with a MEK inhibitor. The focus for NRAS-mutated melanoma has shifted significantly toward the combination approach due to limited single-agent activity.
This compound Monotherapy: Phase I Study (NCT02610361)
A first-in-human, open-label, dose-escalation and -expansion study was conducted to evaluate the safety and efficacy of this compound in patients with advanced solid tumors harboring BRAF, K-RAS, or N-RAS mutations.[1][7]
3.1.1 Experimental Protocol
-
Study Design : Phase I, open-label, multicenter, dose-escalation followed by dose-expansion.[1][7]
-
Patient Population : Adults with histologically confirmed advanced solid tumors with documented BRAF, K-RAS, or N-RAS mutations who had progressed on standard therapy.[7]
-
Dose Escalation Phase : Patients received this compound once daily (QD) at doses ranging from 5 mg to 60 mg to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1]
-
Dose Expansion Phase : Patients were enrolled into specific cohorts based on tumor type and mutation, receiving this compound at the RP2D (30 mg QD) in 21-day cycles.[8]
-
Primary Endpoints : Safety and tolerability (dose-escalation); Objective Response Rate (ORR) per RECIST 1.1 (dose-expansion).[7]
3.1.2 Clinical Activity and Safety
This compound monotherapy demonstrated notable activity in patients with BRAF-mutated tumors, particularly melanoma.[9] However, its activity in the KRAS/NRAS-mutant cohort was very limited.
Table 1: Efficacy of this compound Monotherapy in KRAS/NRAS-Mutant Tumors (All Tumor Types)
| Endpoint | Value (N=66) | Citation(s) |
|---|---|---|
| Objective Response Rate (ORR) | 3.0% (2 patients) | [1][9] |
| Complete Response (CR) | 0 | [9] |
| Partial Response (PR) | 2 (1 endometrial, 1 NSCLC) | [1][9] |
| Stable Disease (SD) | 50.0% (33 patients) | [9] |
| Progressive Disease (PD) | Not explicitly stated | |
| Responses in Melanoma | No objective responses reported | [1][9] |
| Responses in CRC | 0% (n=20) |[1] |
Note: Data represents the combined cohort of patients with KRAS or NRAS mutations across various solid tumors from the Phase I trial.
The safety profile of this compound monotherapy was considered acceptable. The MTD was established at 40 mg/day.[1]
Table 2: Key Grade ≥3 Treatment-Emergent Adverse Events (this compound Monotherapy)
| Adverse Event | Frequency (N=131) | Citation(s) |
|---|---|---|
| Hypertension | 17.6% | [1][7] |
| Fatigue | 9.9% | [1][7] |
| Thrombocytopenia | Dose-Limiting Toxicity | [1] |
| Increased Alanine Aminotransferase (ALT) | Dose-Limiting Toxicity |[1] |
This compound + Mirdametinib: Phase 1b/2 Combination Study (NCT03905148)
Given the strong preclinical rationale for vertical MAPK pathway inhibition, a clinical trial was initiated to evaluate this compound in combination with the MEK inhibitor Mirdametinib.[3][10]
3.2.1 Experimental Protocol
-
Study Design : Phase 1b, open-label, dose-escalation and -expansion study.[11]
-
Patient Population : Adults with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, or other MAPK pathway aberrations. The dose-expansion phase (Part B) is specifically designed to enroll cohorts of patients with NRAS-mutated solid tumors, with an allocation of up to 40% for melanoma.[10][11]
-
Intervention : Combination of this compound and Mirdametinib administered orally in 28-day cycles across various dosing levels and schedules.[10]
-
Primary Endpoints : Incidence of adverse events and dose-limiting toxicities (DLTs); determination of MTD/RP2D; ORR.[10]
3.2.2 Preliminary Clinical Activity and Safety
Initial results from the dose-escalation portion of the trial were presented in 2023, demonstrating a manageable safety profile and promising signs of antitumor activity.
Table 3: Preliminary Efficacy of this compound + Mirdametinib (Dose Escalation Cohort)
| Patient Population / Mutation | Value | Citation(s) |
|---|---|---|
| Evaluable Patients | 62 | [3] |
| Confirmed ORR (All mutations) | 22.6% (14 patients) | [10] |
| Patient Demographics | ||
| KRAS mutations | 57.7% | [10] |
| BRAF mutations | 18.3% | [10] |
| NRAS mutations | 11.3% | [10] |
| Responses by Tumor Type | Responses observed in LGSOC, NSCLC, Endometrial Cancer | [3] |
| NRAS-mutant response | 1 of 2 responses in NSCLC was in an NRAS-mutant tumor | |
Note: Data is from the dose-escalation portion (Part A) of the trial as of January 20, 2023. Specific data for the melanoma subgroup is not yet available.
The combination was found to have a favorable safety profile with a low rate of treatment discontinuations due to adverse events.
Table 4: Most Common Treatment-Related Adverse Events (this compound + Mirdametinib)
| Adverse Event (Any Grade) | Frequency (N=71) | Citation(s) |
|---|---|---|
| Dermatitis acneiform | 42% | [3] |
| Fatigue | 32% | [3] |
| Diarrhea | 27% | [3] |
| Platelet count decreased | 18% | [3] |
| Alopecia | 18% |[3] |
Conclusion and Future Directions
Current evidence indicates that this compound as a single agent has limited clinical utility in melanomas driven by NRAS mutations. This is consistent with the broader challenges of targeting RAS-driven cancers with monotherapy.
However, the role of this compound as a potent RAF dimer inhibitor provides a compelling mechanistic rationale for its use in combination with a MEK inhibitor. This strategy of vertical pathway blockade is designed to overcome the intrinsic resistance mechanisms that limit MEK inhibitor efficacy. Preliminary data from the Phase 1b trial of this compound plus Mirdametinib are encouraging, demonstrating a manageable safety profile and antitumor activity across various RAS/RAF-mutated tumors.
The future of this compound in NRAS-mutated melanoma hinges on the results from the dose-expansion cohort of the NCT03905148 study, which is specifically enrolling this patient population. These data will be critical in determining if this combination can become a viable, targeted therapeutic option for a patient group with a significant unmet medical need.
References
- 1. First-in-Human Study of RAF Family Kinase Inhibitor this compound in Solid Tumors - The ASCO Post [ascopost.com]
- 2. ascopubs.org [ascopubs.org]
- 3. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K-RAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NCT03905148 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols: Western Blot Analysis of p-ERK Following Lifirafenib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (also known as BGB-283) is a novel, potent inhibitor of the RAF kinase family (A-RAF, B-RAF, and C-RAF) and the epidermal growth factor receptor (EGFR).[1] As a next-generation RAF inhibitor, this compound is designed to inhibit both RAF monomers and dimers, a mechanism intended to circumvent the paradoxical activation of the MAPK/ERK signaling pathway often observed with first-generation BRAF inhibitors in cells with wild-type BRAF and upstream RAS mutations.[2][3][4] The phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key downstream component of the RAS-RAF-MEK-ERK pathway, serves as a critical biomarker for assessing the efficacy and mechanism of action of RAF inhibitors like this compound.
This document provides detailed application notes and a comprehensive protocol for the analysis of ERK phosphorylation (p-ERK) in response to this compound treatment using Western blotting.
Signaling Pathway and Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound targets the RAF kinases, thereby inhibiting the downstream phosphorylation of MEK and subsequently ERK.
A significant challenge with first-generation BRAF inhibitors is the phenomenon of "paradoxical activation." In BRAF wild-type cells with upstream RAS mutations, these inhibitors can promote the dimerization of RAF kinases, leading to an unexpected increase in MEK and ERK phosphorylation. This compound, as a RAF dimer inhibitor, is designed to overcome this liability.
Data Presentation: Effect of this compound on p-ERK Levels
The following tables summarize the expected outcomes of this compound treatment on p-ERK levels in different cancer cell lines, based on preclinical findings.[1] The data is presented qualitatively based on Western blot analysis, where the ratio of phosphorylated ERK (p-ERK) to total ERK is assessed.
Table 1: Effect of this compound on p-ERK in BRAF V600E Mutant Cells (e.g., A375 Melanoma)
| This compound Concentration | p-ERK/Total ERK Ratio (Relative to Control) | Expected Outcome |
| 0 nM (Control) | 100% | High basal p-ERK level |
| 1 - 10 nM | + | Moderate inhibition |
| 10 - 100 nM | ++ | Strong inhibition |
| > 100 nM | +++ | Potent and sustained inhibition |
Table 2: Effect of this compound on p-ERK in KRAS Mutant Cells (e.g., HCT116, SW620 Colorectal Cancer)
| This compound Concentration | p-ERK/Total ERK Ratio (Relative to Control) | Expected Outcome |
| 0 nM (Control) | 100% | High basal p-ERK level |
| 1 - 100 nM | +/- | Minimal to no paradoxical activation |
| > 100 nM | + | Gradual inhibition at higher concentrations |
Note: The level of inhibition (+) is a qualitative representation based on visual analysis of Western blots from preclinical studies. Quantitative densitometry is required for precise measurement.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to determine the ratio of p-ERK to total ERK in cell lines treated with this compound.
Experimental Workflow
Materials and Reagents
-
Cell Lines: A375 (BRAF V600E), HCT116 (KRAS mutant), SW620 (KRAS mutant), or other relevant cell lines.
-
Culture Medium: RPMI-1640, DMEM, or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (BGB-283): Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide solutions, SDS-PAGE running buffer, loading buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.
-
Rabbit anti-p44/42 MAPK (Erk1/2) antibody.
-
Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild stripping buffer (e.g., containing glycine and SDS, pH 2.2).
Detailed Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a DMSO-only vehicle control.
-
Incubate for the desired time period (e.g., 1, 3, or 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and loading buffer.
-
Denature samples by heating at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
-
Immunoblotting for p-ERK:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
Wash the membrane in TBST.
-
Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST (3 x 10 minutes).
-
Repeat the blocking step as described above.
-
Incubate with the primary antibody against total ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Repeat the secondary antibody incubation and detection steps.
-
(Optional) Re-probe for a loading control like GAPDH or β-actin to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
Conclusion
Western blot analysis is a fundamental technique for elucidating the pharmacodynamic effects of kinase inhibitors like this compound. By measuring the phosphorylation status of ERK, researchers can effectively assess the on-target activity of this compound, confirm its mechanism of action in inhibiting the MAPK pathway, and investigate its potential to avoid paradoxical pathway activation. The protocols and data presented here provide a comprehensive guide for professionals in cancer research and drug development to evaluate the cellular response to this compound treatment.
References
Application Notes and Protocols for Lifirafenib Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (BGB-283) is a novel small molecule inhibitor that targets both RAF kinases (including BRAF V600E) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] This dual activity makes it a promising therapeutic agent for cancers driven by the MAPK signaling pathway, particularly those with BRAF mutations that can develop resistance to first-generation BRAF inhibitors through EGFR reactivation.[4][6] Preclinical studies have demonstrated that this compound can induce dose-dependent tumor growth inhibition and even regression in various xenograft models.[1][3][5]
These application notes provide a detailed experimental design for evaluating the in vivo efficacy of this compound using a xenograft mouse model. The protocols outlined below cover cell line selection, tumor implantation, drug formulation and administration, and methods for pharmacodynamic and efficacy analysis.
Signaling Pathway Targeted by this compound
This compound primarily inhibits the MAPK/ERK signaling pathway. In cancers with a BRAF V600E mutation, the BRAF kinase is constitutively active, leading to downstream activation of MEK and ERK, which in turn promotes cell proliferation and survival. This compound directly inhibits this mutated BRAF. Furthermore, in some contexts, resistance to BRAF inhibitors can arise from the reactivation of the pathway through EGFR signaling. This compound's ability to also inhibit EGFR provides a dual-pronged attack on this critical cancer signaling network.
Experimental Workflow
The overall experimental workflow for a this compound xenograft study involves several key stages, from initial cell culture to final data analysis.
Experimental Protocols
Cell Line and Animal Models
-
Cell Lines:
-
Animal Models:
Subcutaneous Xenograft Implantation
-
Culture A375 or HT-29 cells in their recommended growth medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash them with sterile, serum-free medium or PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 106 to 1 x 107 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
Tumor Growth Monitoring and Treatment Initiation
-
Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When the average tumor volume reaches approximately 100-200 mm3, randomize the mice into treatment and control groups.[9][13][14]
This compound Formulation and Administration
-
Formulation: this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose in sterile water.[5]
-
Dosing: Based on preclinical studies, a starting dose range of 10-30 mg/kg administered orally (p.o.) once daily is recommended.[5]
-
Administration: Administer the formulated this compound or vehicle control to the respective groups via oral gavage daily for the duration of the study.
Efficacy Evaluation
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the treatment period.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or if there are signs of significant toxicity (e.g., >20% body weight loss).[9]
Pharmacodynamic (PD) and Biomarker Analysis
At the end of the study, a subset of tumors from each group should be collected for PD analysis.
-
Western Blot for p-ERK:
-
Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
Use a loading control like β-actin or GAPDH to normalize the results.[2][15][16]
-
Detect the signals using an appropriate secondary antibody and chemiluminescence.
-
-
Immunohistochemistry (IHC) for Ki-67 (Proliferation):
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval using a citrate-based buffer.
-
Incubate the sections with a primary antibody against Ki-67.[17][18]
-
Use a labeled secondary antibody and a chromogenic substrate for detection.
-
Counterstain with hematoxylin.
-
Quantify the percentage of Ki-67-positive cells.
-
-
TUNEL Assay (Apoptosis):
-
Prepare paraffin-embedded tissue sections as described for IHC.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.[19]
-
Counterstain and quantify the percentage of TUNEL-positive cells.
-
Data Presentation
Quantitative data from the xenograft study should be summarized in a clear and concise table for easy comparison between treatment groups.
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | p-value |
| Efficacy | ||||
| Mean Tumor Volume at Endpoint (mm³) | 1500 ± 250 | 750 ± 150 | 300 ± 80 | <0.01 |
| Tumor Growth Inhibition (%) | - | 50% | 80% | <0.01 |
| Pharmacodynamics | ||||
| Relative p-ERK/Total ERK Levels | 1.0 | 0.4 ± 0.1 | 0.1 ± 0.05 | <0.01 |
| Ki-67 Positive Cells (%) | 85 ± 10 | 40 ± 8 | 15 ± 5 | <0.01 |
| TUNEL Positive Cells (%) | 5 ± 2 | 25 ± 6 | 50 ± 10 | <0.01 |
| Tolerability | ||||
| Mean Body Weight Change (%) | +5 ± 2 | -2 ± 3 | -5 ± 4 | >0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This application note provides a comprehensive framework for designing and executing a this compound xenograft mouse model study. Adherence to these detailed protocols will enable researchers to robustly evaluate the in vivo efficacy and pharmacodynamic effects of this compound, generating critical data for preclinical and translational cancer research.
References
- 1. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell [mdpi.com]
- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 13. springworkstx.com [springworkstx.com]
- 14. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nextgen-protocols.org [nextgen-protocols.org]
- 18. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Lifirafenib (BGB-283)
Introduction Lifirafenib (BGB-283) is a novel, potent, and reversible inhibitor of the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) and the epidermal growth factor receptor (EGFR).[1][2] It has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in tumors harboring B-RAF mutations (both V600E and non-V600E) and RAS mutations.[3][4] this compound's dual inhibition mechanism is designed to overcome the feedback activation of EGFR signaling that can limit the efficacy of first-generation B-RAF inhibitors in certain cancers, such as colorectal cancer.[5][6]
These application notes provide detailed protocols for the preparation and formulation of this compound for in vivo animal studies, ensuring consistent and reproducible results for researchers in oncology and drug development.
Data Presentation: Physicochemical Properties and Formulations
Proper formulation is critical for achieving desired exposure and efficacy in animal models. The following tables summarize the solubility and established vehicle compositions for this compound.
Table 1: Solubility of this compound (BGB-283)
| Solvent | Solubility | Notes |
|---|
| DMSO | 95 mg/mL (198.57 mM)[7] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[7] |
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Type | Administration Route | Vehicle Composition (Volumetric Ratio) | Max Concentration | Reference |
|---|---|---|---|---|
| Clear Solution | Injection (e.g., i.p., i.v.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[8] | [8] |
| Clear Solution | Injection (e.g., i.p., i.v.) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified | [5][7] |
| Homogeneous Suspension | Oral (p.o.) | 0.5% (w/v) Methylcellulose in purified water | Not specified | [8] |
| Homogeneous Suspension | Oral (p.o.) | Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL[5] | [5] |
| Oil-based Solution | Oral (p.o.) | 5% DMSO, 95% Corn Oil | Not specified |[7] |
Table 3: Reported Dosages in Animal Models
| Animal Model | Dosage Range | Administration Route | Reference |
|---|
| NOD/SCID and BALB/c nude mice | 2.5 to 30 mg/kg | p.o. (oral gavage) |[7] |
Experimental Protocols
It is recommended to prepare working solutions freshly for each experiment and use them on the same day to ensure stability and efficacy.[8]
Protocol 1: Preparation of this compound Clear Solution for Injection
This protocol is based on a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
Materials:
-
This compound (BGB-283) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and/or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[8]
-
Add Co-solvents: In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other vehicle components. First, add 40% of the final volume as PEG300. Vortex thoroughly until the solution is clear.
-
Next, add 5% of the final volume as Tween-80. Vortex again until the solution is homogeneous and clear.
-
Final Dilution: Add 45% of the final volume as sterile saline to reach the desired final concentration. Vortex one last time.
-
Final Check: Inspect the solution for any precipitation. If precipitation occurs, gentle heating or sonication can be attempted.[8] The final solution should be clear.
-
Administration: Use the freshly prepared solution for administration immediately for optimal results.[7]
Protocol 2: Preparation of this compound Suspension for Oral Administration
This protocol is suitable for preparing a homogeneous suspension for oral gavage.[5]
Materials:
-
This compound (BGB-283) powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile purified water
-
Mortar and pestle or homogenizer
-
Sterile tubes or bottles
Procedure:
-
Prepare Vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding CMC-Na powder to sterile water while stirring continuously until it is fully dissolved.
-
Weigh Compound: Weigh the required amount of this compound powder needed for the desired final concentration (e.g., 5 mg/mL).
-
Create Suspension: Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder and triturate using a mortar and pestle to form a smooth paste. This prevents clumping.
-
Final Volume: Gradually add the remaining vehicle to the paste while mixing continuously to achieve the final desired volume and concentration. A magnetic stirrer or homogenizer can be used to ensure a uniform suspension.
-
Administration: Keep the suspension under continuous agitation (e.g., on a stir plate) during dosing to ensure each animal receives a consistent dose.
Mandatory Visualizations
Mechanism of Action & Signaling Pathway
This compound inhibits the MAPK/ERK signaling pathway at two key nodes: RAF kinases and the upstream receptor tyrosine kinase, EGFR.[1][6] This dual action is crucial for overcoming resistance mediated by EGFR feedback activation.[5][7]
Caption: this compound's dual inhibition of RAF and EGFR in the MAPK pathway.
Experimental Workflow for Formulation
The following diagram illustrates the logical flow for preparing a clear solution of this compound for injection.
Caption: Workflow diagram for preparing this compound solution for in vivo use.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BeiGene Co.,Ltd Doses First Patient In Phase Ib Study Of BGB-283, A Novel Second Generation B-RAF Inhibitor - BioSpace [biospace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Lifirafenib and Mirdametinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the combination therapy of lifirafenib, a pan-RAF inhibitor, and mirdametinib, a MEK inhibitor. This combination therapy is designed for the vertical blockade of the MAPK signaling pathway, a critical cascade regulating cell growth and survival that is often dysregulated in various cancers. Preclinical data have demonstrated synergistic anti-tumor activity in models with MAPK pathway aberrations, particularly in tumors harboring KRAS, BRAF, or NRAS mutations. Clinical evidence from the NCT03905148 trial has shown a manageable safety profile and promising anti-tumor activity in patients with advanced or refractory solid tumors with these mutations. These application notes offer detailed methodologies for key preclinical assays and summarize the clinical trial protocol to guide further research and development of this combination therapy.
Introduction
The RAS-RAF-MEK-ERK, or MAPK (Mitogen-Activated Protein Kinase) pathway, is a key signaling cascade that, when constitutively activated by mutations in genes such as BRAF and RAS, drives cellular proliferation and survival in many human cancers.[1] Targeting a single node in this pathway often leads to limited efficacy due to feedback reactivation loops.[2] Vertical inhibition, the simultaneous targeting of multiple components in the same pathway, has proven to be a more effective strategy, as exemplified by the success of BRAF and MEK inhibitor combinations in BRAF V600-mutant melanoma.[2]
This compound (BGB-283) is a novel small molecule inhibitor of both monomeric and dimeric RAF kinases, showing activity in tumors with BRAF V600E, non-V600E BRAF mutations, and KRAS/NRAS mutations. Mirdametinib (PD-0325901) is a potent and selective allosteric inhibitor of MEK1 and MEK2. The combination of this compound and mirdametinib is designed to provide a more profound and sustained inhibition of the MAPK pathway by preventing the feedback reactivation of MEK that can occur with MEK inhibitor monotherapy.[3] Preclinical studies have shown that this combination leads to synergistic anti-proliferative effects and tumor regressions in various cancer models.[4][5] A phase 1b clinical trial (NCT03905148) has demonstrated the safety and preliminary efficacy of this combination in patients with advanced solid tumors harboring MAPK pathway mutations.[6]
Signaling Pathway
The combination of this compound and mirdametinib targets the MAPK signaling pathway at two key nodes: RAF and MEK. This compound inhibits both monomeric and dimeric forms of RAF kinases, while mirdametinib inhibits the downstream kinases MEK1 and MEK2. This dual blockade prevents the phosphorylation and activation of ERK, a critical downstream effector that promotes cell proliferation and survival.
Preclinical Data
In Vitro Synergy
The combination of this compound and mirdametinib has demonstrated synergistic anti-proliferative effects in a panel of 22 KRAS-mutant cancer cell lines.[2] Synergy was determined using an 8x8 dose matrix with a luminescent cell viability assay.[2]
| Cell Line Examples with Synergistic Activity | KRAS Mutation |
| Calu-6 (NSCLC) | Q61K |
| NCI-H358 (NSCLC) | G12C |
| ASPC-1 (Pancreatic) | G12D |
| SW620 (Colorectal) | G12V |
| HCT116 (Colorectal) | G13D |
This is a partial list of cell lines where synergistic activity was observed. The full panel of 22 cell lines is not publicly available.
In Vivo Efficacy
In vivo studies using human tumor xenograft models in immunocompromised mice have shown significant tumor growth inhibition and regression with the combination therapy.
| Xenograft Model | Cancer Type | KRAS Mutation | Treatment | Tumor Growth Inhibition (%) |
| Calu-6 | NSCLC | Q61K | This compound (1.25 mg/kg) + Mirdametinib (5 mg/kg) | 100% Objective Response Rate[1][6] |
| NCI-H358 | NSCLC | G12C | Combination Therapy | Tumor Regressions Observed[2] |
Clinical Trial Protocol (NCT03905148)
A Phase 1b, open-label, dose-escalation and expansion study was conducted to evaluate the safety, pharmacokinetics, and anti-tumor activity of this compound in combination with mirdametinib in patients with advanced or refractory solid tumors harboring MAPK pathway aberrations.[6]
Patient Population
| Characteristic | Value |
| Number of Patients (as of Jan 20, 2023) | 71 |
| Median Age (years) | 55.9 (range: 23-78)[1] |
| Sex (Female) | 75%[1] |
| ECOG Performance Status 0/1 | 59% / 41%[1] |
| Median Prior Lines of Therapy | 1 (range: 1-18)[6] |
| Primary Cancer Types | |
| Ovarian Cancer | 44%[6] |
| Non-Small Cell Lung Cancer (NSCLC) | 18%[6] |
| Colorectal Cancer | 13%[6] |
| Endometrial Cancer | 6%[6] |
| Other | 19%[6] |
| Mutation Types | |
| KRAS | 57.7%[6] |
| BRAF | 18.3%[6] |
| NRAS | 11.3%[6] |
Dosing Regimens
Multiple dose levels and schedules were evaluated in the dose-escalation phase.[1][6]
| Dose Level | This compound | Mirdametinib | Schedule |
| 1 | 15 mg QD | 2 mg QD | Continuous |
| 2 | 20 mg QD | 2 mg QD | Continuous |
| 3a | 20 mg QD | 3 mg QD | 5 days on / 2 days off |
| 4a | 20 mg QD | 4 mg QD | 5 days on / 2 days off |
| 3b-5c | 15-20 mg QD | 2-4 mg BID | 5 days on / 2 days off (with lead-in dosing) |
QD: once daily; BID: twice daily.
Clinical Efficacy
Confirmed objective responses were observed across various tumor types.
| Tumor Type | Objective Response Rate (ORR) | Notes |
| Low-Grade Serous Ovarian Cancer | 59% (10/17 patients) | Median duration of treatment ~26 months. |
| Endometrial Cancer | 50% (2/4 patients) | Responses in tumors with BRAF fusion or KRAS mutation. |
| Non-Small Cell Lung Cancer | 18% (2/11 patients) | Responses in tumors with NRAS or BRAF V600E mutation. |
| Overall (Efficacy-Evaluable) | 23% (14/62 patients) |
Safety and Tolerability
The combination of this compound and mirdametinib was generally well-tolerated.
| Adverse Event (>15% of patients) | Frequency |
| Dermatitis Acneiform | 42% |
| Fatigue | 32% |
| Diarrhea | 27% |
| Platelet Count Decreased | 18% |
| Alopecia | 18% |
| Nausea | 17% |
| Alanine Aminotransferase Increased | 16% |
Dose-limiting toxicities were observed in a minority of patients, and treatment discontinuations due to adverse events were infrequent.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is for assessing the anti-proliferative effects of this compound and mirdametinib in a 96-well format using a luminescent ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
This compound and mirdametinib stock solutions (in DMSO)
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate shaker
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare an 8x8 dose matrix of this compound and mirdametinib by serial dilution in culture medium. A suggested concentration range for both drugs is 0-10,000 nM.
-
Remove the medium from the cells and add the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of the luminescent cell viability reagent equal to the volume of culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine synergy using appropriate software (e.g., using the Loewe additivity model).
In Vivo Tumor Xenograft Study
This protocol describes the establishment of subcutaneous tumor xenografts and the evaluation of the anti-tumor efficacy of this compound and mirdametinib combination therapy.
Materials:
-
Human cancer cell lines (e.g., Calu-6, NCI-H358)
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Sterile PBS and Matrigel (optional)
-
This compound and mirdametinib formulations for oral gavage
-
Vehicle control
-
Digital calipers
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound alone, mirdametinib alone, and combination).
-
Administer the drugs (e.g., by oral gavage) according to the desired dosing schedule.
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.
-
Excise tumors for downstream analysis, such as western blotting for pharmacodynamic markers.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Western Blotting for pERK
This protocol is for the detection of phosphorylated ERK (pERK) in tumor lysates from xenograft studies to assess the pharmacodynamic effects of the combination therapy.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize tumor tissue in lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and the loading control to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
Conclusion
The combination of this compound and mirdametinib represents a promising therapeutic strategy for patients with advanced solid tumors harboring MAPK pathway mutations. The preclinical and clinical data summarized herein provide a strong rationale for its continued development. The detailed protocols provided in these application notes are intended to facilitate further research into the mechanism of action, efficacy, and potential biomarkers of response for this combination therapy.
References
Application Notes and Protocols for Determining the IC50 of Lifirafenib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (also known as BGB-283) is a novel, potent, orally bioavailable inhibitor of both RAF family kinases (ARAF, BRAF, CRAF) and the Epidermal Growth Factor Receptor (EGFR).[1][2] Its dual-targeting mechanism makes it a promising therapeutic agent for cancers driven by mutations in the RAS-RAF-MEK-ERK signaling pathway, particularly those with BRAF mutations. Unlike first-generation BRAF inhibitors, which can lead to paradoxical pathway activation in certain contexts, this compound's inhibition of both monomeric and dimeric RAF kinases, as well as EGFR, may offer a broader spectrum of activity and a strategy to overcome resistance mechanisms.[1]
These application notes provide a comprehensive overview of the in vitro efficacy of this compound across various cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50), a critical parameter for assessing drug potency.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines, demonstrating preferential cytotoxicity against cells harboring BRAFV600E and EGFR mutations or amplification.[1][2]
Biochemical Activity
This compound has been shown to potently inhibit the kinase activity of several key signaling proteins in biochemical assays.
| Target Enzyme | IC50 (nM) |
| BRAFV600E | 23 |
| EGFR | 29 |
| ARAF | 5.6 |
| BRAF (wild-type) | 32 |
| CRAF | 6.5 |
| EGFRT790M/L858R | 495 |
| VEGFR2 | 108 |
Table 1: Biochemical IC50 values of this compound against various recombinant kinases. Data sourced from Tang et al., Mol Cancer Ther 2015 and Desai et al., J Clin Oncol 2020.[1][3]
Anti-proliferative Activity in Cancer Cell Lines
The following table summarizes the IC50 values of this compound in various cancer cell lines, highlighting its activity in the context of specific genetic mutations.
| Cell Line | Cancer Type | Mutation Status | This compound IC50 (nM) |
| A375 | Melanoma | BRAFV600E | 19 |
| SK-Mel-28 | Melanoma | BRAFV600E | 34 |
| HT29 | Colorectal Cancer | BRAFV600E | 100 |
| Colo205 | Colorectal Cancer | BRAFV600E | 24 |
| WiDr | Colorectal Cancer | BRAFV600E | 120 |
| RKO | Colorectal Cancer | BRAFV600E | 280 |
| HCC827 | Lung Cancer | EGFRdel19 | 10 |
| A431 | Epidermoid Carcinoma | EGFR amplification | 150 |
| Calu-6 | Lung Cancer | KRASQ61K | >10,000 |
| HCT116 | Colorectal Cancer | KRASG13D | >10,000 |
| A549 | Lung Cancer | KRASG12S | >10,000 |
| MDA-MB-231 | Breast Cancer | BRAFG464V | >10,000 |
Table 2: Anti-proliferative IC50 values of this compound in various cancer cell lines. Data sourced from Tang et al., Mol Cancer Ther 2015.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a typical experimental workflow for IC50 determination.
References
Application Notes and Protocols for Lifirafenib in Cell Culture
Topic: Lifirafenib Solubility and Application in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound (also known as BGB-283) is a potent, orally available small molecule inhibitor targeting both RAF family kinases (A-RAF, B-RAF, C-RAF, and BRAF V600E mutant) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Its dual mechanism of action makes it a compound of significant interest in oncology research, particularly for cancers with mutations in the MAPK pathway, such as BRAF-mutated colorectal cancers and melanomas.[1][3] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) for in vitro studies, protocols for the preparation of stock and working solutions, and a general procedure for its application in cell-based assays.
Quantitative Data Summary
The following table summarizes the key physical, chemical, and biological properties of this compound relevant to cell culture experiments.
| Parameter | Value | Citations |
| Synonyms | BGB-283, Beigene-283 | [1][2] |
| Molecular Formula | C₂₅H₁₇F₃N₄O₃ | [4] |
| Molecular Weight | 478.42 g/mol | [4] |
| Solubility in DMSO | ≥ 90 mg/mL (≥ 188.12 mM). Some sources report up to 100 mg/mL (209.02 mM). | [4][5][6] |
| IC₅₀ (Cell-Free Assays) | BRAF V600E: 23 nM EGFR: 29 nM EGFR T790M/L858R: 495 nM WT A-RAF: 1 nM WT BRAF: 32 nM C-RAF (Y340/341D): 7 nM | [1][5] |
| Typical Cell Culture Conc. | 0.03 µM - 10 µM | [1][5] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor activity by inhibiting key kinases in the MAPK signaling pathway. It potently inhibits RAF kinases, which are upstream regulators of MEK and ERK.[1] By blocking RAF, this compound prevents the phosphorylation and activation of MEK1/2 and subsequently ERK1/2, leading to a shutdown of downstream signaling that promotes cell proliferation and survival.[1][7] Additionally, in certain cancers like BRAF V600E colorectal cancer, inhibition of BRAF can lead to a feedback activation of EGFR, which reactivates the MAPK pathway and confers resistance.[1][5] this compound's ability to also inhibit EGFR effectively mitigates this feedback loop, providing a more sustained inhibition of the pathway.[1]
Figure 1. Mechanism of action of this compound in the MAPK signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a highly concentrated stock solution, which can be stored for long periods and diluted to various working concentrations.
Materials:
-
This compound powder (MW: 478.42 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO vial to room temperature before opening to prevent moisture absorption.[5] Hygroscopic DMSO can significantly reduce the solubility of the compound.[6]
-
Weigh this compound: Carefully weigh out 4.78 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[7] The resulting solution is a 10 mM stock of this compound.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials to avoid repeated freeze-thaw cycles.[4][8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[6]
Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the DMSO stock solution into cell culture medium for treating cells. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.[8][9]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (appropriate for your cell line)
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound when adding it to the aqueous culture medium, perform an intermediate dilution step.[7] For example, dilute the 10 mM stock 1:10 in sterile DMSO to create a 1 mM solution.
-
Final Dilution into Medium: Prepare the final working concentrations by diluting the stock or intermediate solution directly into pre-warmed cell culture medium.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Example for a 1 µM working solution: Add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium. The final DMSO concentration is 0.1%.
-
-
Mix and Use Immediately: Gently vortex or pipette the working solution to mix thoroughly. Use the freshly prepared medium containing this compound to treat cells immediately.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the culture medium as the highest concentration of this compound used in the experiment.[8]
General Protocol for Cell Proliferation Assay (e.g., CellTiter-Glo®)
This workflow outlines the use of this compound in a typical 96-well plate cell viability assay.
Figure 2. General experimental workflow for a cell proliferation assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures logarithmic growth throughout the experiment.[1][5]
-
Attachment: Allow cells to attach by incubating for 16-24 hours under standard culture conditions (e.g., 37°C, 5% CO₂).[5]
-
Treatment: Remove the existing medium and add fresh medium containing the desired concentrations of this compound (prepared as per Protocol 3.2). Include wells for vehicle control (DMSO only) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).[1][5]
-
Viability Measurement: Following incubation, perform a cell viability assay according to the manufacturer's instructions. For the CellTiter-Glo® Luminescent Cell Viability Assay, this typically involves:
-
Equilibrating the plate and reagent to room temperature.
-
Adding a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[5]
-
Mixing on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubating at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. abmole.com [abmole.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | EGFR | Raf | TargetMol [targetmol.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Lifirafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (also known as BGB-283) is a novel small molecule inhibitor that targets multiple kinases, primarily the RAF family (ARAF, BRAF, and CRAF) and the epidermal growth factor receptor (EGFR).[1][2] Its action is of significant interest in oncology, particularly for tumors harboring BRAF mutations or those with dysregulated EGFR signaling.[2][3] A key mechanism of action for many targeted cancer therapies is the induction of apoptosis, or programmed cell death. This application note provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of complex biological processes.
The primary methods detailed herein are Annexin V and Propidium Iodide (PI) staining to identify early and late apoptotic cells, and the detection of cleaved caspase-3 as a marker of apoptosis execution.
Mechanism of Action: this compound-Induced Apoptosis
This compound's dual inhibition of the RAF/MEK/ERK and EGFR signaling pathways is central to its pro-apoptotic effects. In cancer cells with activating BRAF mutations (e.g., V600E), the MAPK pathway is constitutively active, promoting cell proliferation and survival while inhibiting apoptosis.[4] this compound's inhibition of BRAF kinases blocks this aberrant signaling, leading to the induction of apoptosis.[2]
Simultaneously, by inhibiting EGFR, this compound can disrupt survival signals in tumors that rely on this pathway. EGFR signaling can activate downstream pathways such as PI3K/AKT and MAPK, which promote cell survival and inhibit apoptosis.[3] Therefore, the combined inhibition of both RAF and EGFR by this compound can lead to a more robust induction of apoptosis.
The convergence of these inhibitory actions on downstream effectors ultimately leads to the activation of the intrinsic apoptotic pathway. This is characterized by mitochondrial outer membrane permeabilization and the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Data Presentation
The following tables present representative data from flow cytometry analysis of apoptosis in cancer cell lines treated with a pan-RAF inhibitor similar to this compound. This data is illustrative and serves as an example of expected results.
Table 1: Apoptosis in BRAF V600E Mutant Melanoma Cell Line (e.g., A375) after 48-hour Treatment
| Treatment Group | Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 | 4.8 ± 1.5 |
| This compound | 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 | 14.4 ± 2.2 |
| This compound | 50 | 62.3 ± 4.1 | 25.4 ± 2.8 | 12.3 ± 1.9 | 37.7 ± 4.7 |
| This compound | 100 | 40.1 ± 5.2 | 42.7 ± 3.9 | 17.2 ± 2.5 | 59.9 ± 6.4 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction in a BRAF-mutant Colorectal Cancer Cell Line (e.g., HT-29) with 100 nM this compound
| Time Point (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 96.1 ± 1.8 | 2.1 ± 0.5 | 1.8 ± 0.4 | 3.9 ± 0.9 |
| 24 | 75.4 ± 4.3 | 15.8 ± 2.1 | 8.8 ± 1.5 | 24.6 ± 3.6 |
| 48 | 48.2 ± 5.1 | 35.1 ± 3.7 | 16.7 ± 2.2 | 51.8 ± 5.9 |
| 72 | 25.9 ± 4.8 | 48.6 ± 5.5 | 25.5 ± 3.9 | 74.1 ± 9.4 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis based on the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early apoptotic event. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A375 melanoma, HT-29 colorectal cancer)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Excite the samples with a 488 nm laser.
-
Collect FITC fluorescence in the FL1 channel (typically ~530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >575 nm).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live, healthy cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells (this population is usually small in apoptosis studies).
Protocol 2: Cleaved Caspase-3 Detection
This protocol allows for the detection of activated caspase-3, a key executioner caspase in the apoptotic cascade. Antibodies specific to the cleaved, active form of caspase-3 are used for intracellular staining and analysis by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-active Caspase-3 antibody (conjugated to a fluorochrome, e.g., Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1.1 and 1.2 from Protocol 1.
-
Cell Harvesting: Follow step 2 from Protocol 1.
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes on ice.
-
-
Intracellular Staining:
-
Wash the cells once with PBS containing 1% BSA.
-
Resuspend the cell pellet in 100 µL of PBS containing 1% BSA.
-
Add the anti-active Caspase-3 antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples on a flow cytometer.
-
Use an unstained control and an isotype control to set the gates for positive cells.
-
Data Interpretation: An increase in the percentage of fluorescently labeled cells indicates an increase in the population of cells undergoing apoptosis with activated caspase-3.
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V/PI flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Effects of Pan-RAF Inhibitor LY3009120 Against Lung Cancer Cells Harboring Oncogenic BRAF Mutation | Anticancer Research [ar.iiarjournals.org]
- 3. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Establishing a Lifirafenib-Resistant Cell Line Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (BGB-283) is a novel inhibitor of RAF family kinases (A-RAF, B-RAF, C-RAF), including BRAF V600 mutations, and the epidermal growth factor receptor (EGFR).[1][2][3][4] It is under investigation for the treatment of various solid tumors harboring BRAF or RAS mutations.[1][2][3] As with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of this compound.[1][4] The establishment of this compound-resistant cancer cell line models is a critical step in understanding the molecular mechanisms that drive resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.
These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cell line models in a laboratory setting.
Key Principles of Resistance Development
Acquired resistance to RAF inhibitors like this compound is a complex process that can be driven by a variety of molecular alterations.[5][6][7] Understanding these mechanisms is essential for designing experiments to study and overcome resistance. Common mechanisms include:
-
Reactivation of the MAPK Pathway: This is a primary mechanism of resistance to RAF inhibitors.[5][7][8] It can occur through secondary mutations in downstream components of the pathway, such as MEK1/2, or through the upregulation of alternative signaling pathways that converge on MEK/ERK.[6][7]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs, such as EGFR or PDGFRβ, can bypass the inhibition of RAF and reactivate the MAPK and/or PI3K/AKT signaling pathways.[5][6]
-
Genetic Alterations: Mutations in genes such as NRAS or KRAS, or amplification of the BRAF gene, can lead to RAF-independent activation of the MAPK pathway.[7][9]
-
Activation of Parallel Signaling Pathways: Upregulation of pathways like the PI3K/AKT/mTOR pathway can promote cell survival and proliferation despite the inhibition of the MAPK pathway.[5][6][7]
Data Presentation: Illustrative this compound Resistance Data
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in IC50 | Putative Resistance Mechanism |
| A375 (Melanoma, BRAF V600E) | 10 | 1000 | 100 | NRAS Q61K mutation |
| HT-29 (Colorectal, BRAF V600E) | 25 | 2500 | 100 | EGFR amplification |
| NCI-H1650 (NSCLC, KRAS G12C) | 50 | 1500 | 30 | MEK1 P124S mutation |
Note: The IC50 values and resistance mechanisms presented in this table are for illustrative purposes and are based on data from similar RAF inhibitors. Actual values for this compound-resistant lines will need to be determined experimentally.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a stepwise method for generating a this compound-resistant cancer cell line by exposing the parental cell line to gradually increasing concentrations of the drug.[10][11]
Materials:
-
Parental cancer cell line of interest (e.g., A375, HT-29)
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
96-well and standard cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Plate the parental cells in a 96-well plate at a predetermined optimal density.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard culture medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain the cells in this medium, changing it every 2-3 days, until the cell growth rate recovers to a level comparable to the untreated parental cells. This may take several weeks.
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted to the initial concentration, increase the concentration of this compound by 1.5- to 2-fold.[10]
-
Continue to culture the cells in this higher concentration until their growth rate recovers.
-
Repeat this stepwise increase in this compound concentration. If significant cell death occurs, reduce the fold-increase to 1.1- to 1.5-fold.[10]
-
At each stage of successful adaptation to a higher concentration, cryopreserve a batch of cells as a backup.
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
The resulting cell line is considered this compound-resistant.
-
-
Characterization of the Resistant Cell Line:
-
Determine the new IC50 of the resistant cell line to confirm the degree of resistance.
-
Maintain the resistant cell line in a continuous culture with the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
-
Periodically check for the stability of resistance by growing the cells in a drug-free medium for several passages and then re-evaluating the IC50.
-
Protocol 2: Characterization of Resistance Mechanisms
Once a this compound-resistant cell line is established, it is crucial to investigate the underlying molecular mechanisms of resistance.
1. Western Blot Analysis for Signaling Pathway Alterations:
-
Objective: To assess the activation status of key signaling pathways implicated in RAF inhibitor resistance.
-
Procedure:
-
Lyse parental and this compound-resistant cells.
-
Perform protein quantification using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins, including:
-
p-ERK, ERK, p-MEK, MEK (for MAPK pathway activation)
-
p-AKT, AKT, p-mTOR, mTOR (for PI3K/AKT pathway activation)
-
EGFR, PDGFRβ (for RTK upregulation)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Genetic Analysis for Mutations and Amplifications:
-
Objective: To identify genetic alterations that may contribute to resistance.
-
Procedure:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Perform polymerase chain reaction (PCR) followed by Sanger sequencing to detect mutations in key genes such as BRAF, NRAS, KRAS, and MEK1.
-
Use quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to assess gene amplification of BRAF or other relevant genes.
-
3. Gene Expression Analysis:
-
Objective: To identify changes in gene expression associated with resistance.
-
Procedure:
-
Isolate total RNA from parental and resistant cells.
-
Perform reverse transcription-quantitative PCR (RT-qPCR) to analyze the expression of specific genes known to be involved in drug resistance.
-
For a more comprehensive analysis, consider performing RNA sequencing (RNA-seq) to identify novel genes and pathways associated with this compound resistance.
-
Visualizations
The following diagrams illustrate the key signaling pathways involved in this compound action and resistance, as well as a typical experimental workflow for establishing a resistant cell line.
References
- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Resistance to RAF inhibitors revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lifirafenib Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the aqueous insolubility of Lifirafenib (also known as BGB-283), a potent RAF family and EGFR kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in water. However, it exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: this compound is a lipophilic molecule, a common characteristic of many kinase inhibitors, which leads to poor aqueous solubility.[2] Direct dissolution in aqueous buffers is not recommended and is likely to result in precipitation.
Q3: Are there any recommended starting points for preparing this compound stock solutions?
A3: Yes, it is highly recommended to first prepare a concentrated stock solution in 100% DMSO. A stock solution of up to 95 mg/mL (198.57 mM) in fresh, anhydrous DMSO has been reported. It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of this compound.
Q4: How can I prepare a working solution of this compound for my in vitro cell-based assays?
A4: For in vitro experiments, a common practice is to perform a serial dilution of a high-concentration DMSO stock solution into the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Rapid mixing during dilution is essential to prevent precipitation.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous media.
This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to mitigate this problem:
1. Optimization of the Dilution Process:
-
Rapid Agitation: When diluting the DMSO stock, add the stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help to create a transiently supersaturated solution that is kinetically stable for the duration of the experiment.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your assay.
2. Use of Solubilizing Excipients:
For more challenging situations, the use of surfactants or co-solvents can be necessary. These should be tested for compatibility with your specific experimental system.
-
Tween® 80 or other non-ionic surfactants: These can help to form micelles that encapsulate the hydrophobic drug, improving its apparent solubility in aqueous solutions. A final concentration of 0.01% to 0.1% is a typical starting point.
-
PEG300 (Polyethylene glycol 300): This water-miscible co-solvent can improve the solubility of lipophilic compounds.
-
Serum: The presence of serum (e.g., FBS) in cell culture media can aid in solubilizing hydrophobic compounds due to the presence of proteins like albumin.
3. Formulation Approaches:
For in vivo studies or specific in vitro setups, more complex formulations may be required. These are typically developed on a case-by-case basis. An example of a formulation for oral administration in animal studies involves a suspension in 0.5% (w/v) methylcellulose in purified water.[3] Another formulation for injection involves a mixture of DMSO, PEG300, Tween 80, and saline.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| DMSO | 95 mg/mL (198.57 mM) | |
| Ethanol | 95 mg/mL |
Table 2: Example Formulations for this compound
| Study Type | Formulation Components | Final Concentration | Reference |
| In vivo (Injection) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 2.3 mg/mL (4.81 mM) | |
| In vivo (Oral) | Homogeneous suspension in 0.5% (w/v) methylcellulose in purified water | ≥ 5 mg/mL | [3] |
| In vitro (General) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.5 mg/mL (5.23 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 478.42 g/mol )[4]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.78 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution. For example, add 1 µL of the 10 mM stock to 999 µL of cell culture medium to get a 10 µM solution.
-
It is crucial to add the DMSO stock to the medium while vortexing to ensure rapid and even dispersion, minimizing the risk of precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the final working solution immediately for your experiment. Do not store diluted aqueous solutions of this compound for extended periods.
-
Mandatory Visualizations
Caption: Workflow for troubleshooting this compound precipitation.
Caption: this compound inhibits key nodes in the RAF/MEK/ERK pathway.
References
Lifirafenib off-target effects in kinase screening panels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of lifirafenib observed in kinase screening panels.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent inhibitor of the RAF family of kinases and the Epidermal Growth Factor Receptor (EGFR). Specifically, it targets BRAFV600E, wild-type A-RAF, B-RAF, and C-RAF.[1][2][3] Its inhibitory activity against both RAF kinases and EGFR is a key feature of its mechanism of action.[4][5][6]
Q2: Have any off-target effects of this compound been identified in kinase screening panels?
Publicly available, comprehensive kinase screening panel data for this compound is limited. However, studies have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a clinically relevant off-target kinase.[1] Inhibition of VEGFR2 by this compound is thought to be responsible for the observed side effect of hypertension in some patients.[1]
Q3: What are the reported IC50 values for this compound against its known targets and off-targets?
The following table summarizes the known half-maximal inhibitory concentration (IC50) values for this compound.
| Target Kinase | IC50 (nM) | Reference |
| BRAFV600E | 23 | [4][6] |
| EGFR | 29 | [4][6] |
| EGFRT790M/L858R | 495 | [4] |
| VEGFR2 | 108 | [1] |
Q4: How can I perform a kinase screening assay to test for this compound's off-target effects?
Several methods can be employed for kinase screening. Two common and robust methods are the Radiometric Kinase Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay. Detailed protocols for both are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: High background signal in a radiometric kinase assay.
-
Possible Cause: Incomplete removal of unincorporated [γ-32P]ATP during the washing steps.
-
Solution: Ensure thorough washing of the phosphocellulose paper or beads. Increase the number of wash steps or the volume of the wash buffer.
-
-
Possible Cause: Contamination of the kinase or substrate with a nuclease that degrades the substrate, leading to non-specific binding of the radiolabel.
-
Solution: Use highly purified kinase and substrate. Include a protease and phosphatase inhibitor cocktail in your reaction buffer.
-
-
Possible Cause: Autophosphorylation of the kinase.
-
Solution: Run a control reaction without the substrate to quantify the level of autophosphorylation. This can be subtracted from the signal in the presence of the substrate.
-
Issue 2: Low signal-to-noise ratio in a TR-FRET kinase assay.
-
Possible Cause: Suboptimal concentrations of kinase, substrate, or ATP.
-
Solution: Perform a titration of each component to determine the optimal concentrations that yield the best assay window.
-
-
Possible Cause: Interference from the test compound (this compound).
-
Solution: Run a control experiment with the compound in the absence of the kinase to check for compound autofluorescence or quenching effects.
-
-
Possible Cause: Incorrect buffer composition.
-
Solution: Ensure the buffer pH, ionic strength, and co-factor concentrations (e.g., MgCl2) are optimal for the specific kinase being tested.
-
Issue 3: Inconsistent IC50 values for this compound across different assays.
-
Possible Cause: Different assay formats (e.g., biochemical vs. cell-based) can yield different IC50 values due to factors like cell permeability, off-target effects within the cell, and ATP concentration.
-
Solution: Be consistent with the assay format for comparative studies. Acknowledge the potential for variation between different assay types in your data interpretation.
-
-
Possible Cause: Variation in the ATP concentration used in the assay.
-
Solution: For ATP-competitive inhibitors like this compound, the IC50 value is dependent on the ATP concentration. Use an ATP concentration close to the Km of the kinase for more physiologically relevant results. Report the ATP concentration used in your experiments.
-
Experimental Protocols
Radiometric Kinase Assay (Dot Blot)
This protocol is a generalized method for determining kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-32P]ATP into a substrate.
Materials:
-
Purified kinase
-
Kinase-specific peptide substrate
-
5X Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% Triton X-100, 10 mM DTT)
-
[γ-32P]ATP
-
Unlabeled ATP
-
Phosphocellulose P81 paper
-
Wash Buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid and counter
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the 5X kinase reaction buffer, substrate, and purified kinase at their final desired concentrations.
-
Prepare the ATP Mix: In a separate tube, prepare a mix of unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be at the Km for the specific kinase.
-
Initiate the Reaction: Add the ATP mix to the kinase reaction mix to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Spotting: Spot a small volume of the reaction mixture onto the phosphocellulose P81 paper.
-
Washing: Wash the P81 paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Quantification: Allow the paper to dry, then measure the incorporated radioactivity using a scintillation counter or phosphorimager.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol describes a homogeneous assay format for measuring kinase activity based on the detection of a phosphorylated substrate using a specific antibody.
Materials:
-
Purified kinase
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Kinase Reaction Buffer
-
ATP
-
Stop/Detection Buffer (containing EDTA to stop the reaction)
-
TR-FRET compatible plate reader
Procedure:
-
Prepare the Kinase Reaction: In a suitable microplate, add the kinase, biotinylated substrate, and this compound at various concentrations.
-
Initiate the Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the desired reaction time.
-
Stop and Detect: Add the Stop/Detection Buffer containing the Europium-labeled antibody and Streptavidin-APC to each well.
-
Incubation: Incubate the plate for a specified time to allow for antibody binding and FRET signal development.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence to determine the extent of substrate phosphorylation.
Visualizations
Caption: this compound's primary and known off-target inhibitory actions on the MAPK pathway.
Caption: A generalized workflow for kinase inhibitor profiling.
References
- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Human Study of RAF Family Kinase Inhibitor this compound in Solid Tumors - The ASCO Post [ascopost.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Lifirafenib-induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Lifirafenib-induced cytotoxicity in normal cells during pre-clinical experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal/Non-Transformed Cell Lines
Question: We are observing significant cell death in our normal cell line controls when treated with this compound, even at concentrations that are effective against our cancer cell lines. How can we troubleshoot this?
Answer:
This is a common challenge when working with targeted therapies that have off-target effects. This compound is a potent inhibitor of RAF kinases and the Epidermal Growth Factor Receptor (EGFR), both of which play roles in the homeostasis of normal tissues.[1][2][3] Here’s a step-by-step guide to address this issue:
1. Determine the Therapeutic Window:
-
Action: Perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) for both your cancer cell line(s) and the relevant normal cell line(s) in parallel.
-
Rationale: This will establish the therapeutic window of this compound. A narrow therapeutic window indicates that the concentrations required to kill cancer cells are also toxic to normal cells.
-
Protocol: See "Experimental Protocol 1: Determining IC50 using MTT Assay".
2. Select Appropriate Normal Cell Controls:
-
Action: Ensure your normal cell line is an appropriate control for the cancer cell type being studied. For example, when studying melanoma, normal human epidermal melanocytes would be a relevant control. For lung adenocarcinoma, normal human bronchial epithelial cells would be appropriate.
-
Rationale: Different normal cell types have varying sensitivities to RAF and EGFR inhibition. Using a relevant control provides more translatable data.
3. Utilize a Co-culture System:
-
Action: Establish a co-culture model with both cancer and normal cells to better mimic the tumor microenvironment.[4][5]
-
Rationale: Cell-cell interactions can influence drug response and toxicity. A co-culture system allows for the assessment of cytotoxicity in a more physiologically relevant context.
-
Protocol: See "Experimental Protocol 2: Co-culture Cytotoxicity Assay".
4. Investigate Paradoxical MAPK Pathway Activation:
-
Action: In normal cells (which are typically RAS wild-type), assess the phosphorylation status of MEK and ERK kinases after this compound treatment using Western blotting.
-
Rationale: Some RAF inhibitors can cause paradoxical activation of the MAPK pathway in non-mutant BRAF cells, leading to proliferation and potential unwanted effects.[6]
-
Protocol: See "Experimental Protocol 3: Western Blot for MAPK Pathway Activation".
Issue 2: Observing Skin-Related Toxicities in In Vitro Models
Question: Our in vitro skin models (e.g., keratinocyte cultures, 3D skin equivalents) are showing signs of distress (e.g., decreased viability, changes in morphology) after this compound treatment. How can we manage this?
Answer:
Skin toxicities are a known class effect of EGFR inhibitors.[7][8] Since this compound also targets EGFR, these effects are anticipated.
1. Titrate this compound Concentration:
-
Action: Determine the lowest effective concentration of this compound in your cancer cell model and use this as the upper limit for your skin model experiments.
2. Co-administration of Mitigating Agents:
-
Action: Based on clinical management strategies, consider the co-administration of topical agents in your in vitro models. For example, pre-treatment with hydrocortisone or co-treatment with specific topical antibiotics has been explored clinically to mitigate EGFR inhibitor-induced skin rash.[8]
-
Rationale: These agents may counteract the inflammatory response triggered by EGFR inhibition in keratinocytes.
3. Assess Markers of Keratinocyte Differentiation and Inflammation:
-
Action: Use qPCR or Western blotting to analyze the expression of markers associated with keratinocyte differentiation (e.g., involucrin, cytokeratin 13) and inflammation (e.g., IL-1α, IL-6) following this compound treatment.
-
Rationale: This will provide mechanistic insights into the observed cytotoxicity.
Issue 3: Evidence of Hematopoietic Toxicity in In Vitro Assays
Question: We are seeing a decrease in the viability and colony-forming ability of hematopoietic progenitor cells (HPCs) treated with this compound. How can we investigate and potentially mitigate this?
Answer:
Thrombocytopenia (low platelet count) has been reported as a dose-limiting toxicity of this compound in clinical trials, suggesting a potential impact on hematopoiesis.[2][9][10]
1. Utilize In Vitro Thrombocytopenia Models:
-
Action: Employ an in vitro model to assess the direct effects of this compound on megakaryocyte differentiation and platelet production from HPCs.[11][12][13][14][15]
-
Rationale: These models can help to dissect whether the observed toxicity is due to impaired platelet formation.
2. Assess Off-Target Kinase Inhibition:
-
Action: Review the known kinase inhibition profile of this compound. Off-target inhibition of kinases crucial for hematopoiesis, such as VEGFR2, could contribute to the observed toxicity.[9][10]
-
Rationale: Understanding the full spectrum of kinases inhibited by this compound can help to explain off-target cytotoxicities.
3. Dose Interruption/Washout Experiments:
-
Action: Design experiments that include a "washout" period, where this compound is removed from the culture medium after a defined exposure time.
-
Rationale: Clinical data suggests that this compound-induced thrombocytopenia is reversible upon drug interruption.[9][10] This can be modeled in vitro to see if HPCs can recover.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity in normal cells?
A1: this compound targets both RAF kinases and EGFR. In normal cells, these pathways are essential for proliferation, differentiation, and survival. Inhibition of EGFR in keratinocytes can lead to skin toxicities. Off-target inhibition of other kinases may also contribute to side effects like thrombocytopenia.[1][7][9][10] Furthermore, in normal cells with wild-type BRAF, RAF inhibitors can cause a paradoxical activation of the MAPK pathway, which can lead to unintended cellular responses.[6]
Q2: How can I quantitatively compare the cytotoxicity of this compound between cancer and normal cells?
A2: The most common method is to determine the IC50 value for each cell line using a cell viability assay, such as the MTT or MTS assay.[16][17][18][19][20] A higher IC50 value in the normal cell line compared to the cancer cell line indicates a degree of selectivity. The ratio of these IC50 values is known as the selectivity index.
Q3: Are there any known strategies to reduce this compound's off-target effects in an experimental setting?
A3: In an experimental setting, you can:
-
Use the lowest effective concentration of this compound.
-
Employ a co-culture system to better model the tumor microenvironment, which can sometimes modulate drug response.[4][5]
-
For skin models, consider co-treatment with anti-inflammatory agents.[7][21]
-
Investigate combination therapies, as sometimes a second agent can allow for a lower, less toxic dose of this compound.
Q4: What are the key signaling pathways to monitor when assessing this compound's off-target effects?
A4: The primary on-target pathway to monitor is the MAPK pathway (RAF-MEK-ERK). It is crucial to assess the phosphorylation status of MEK and ERK to check for both inhibition (in BRAF-mutant cancer cells) and potential paradoxical activation (in normal, BRAF wild-type cells).[6][22][23][24] Given this compound's inhibition of EGFR, monitoring downstream effectors of this pathway, such as AKT, can also be informative.
Data Presentation
Table 1: this compound Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Reference |
| B-RAF V600E | 23 | [9] |
| EGFR | 29 | [9] |
| VEGFR2 | 108 | [9] |
| Other inhibited kinases (within 10-fold of B-RAF V600E IC50) | Data not specified in provided search results | [10] |
Note: This table is based on available data and may not be exhaustive. Researchers should consult the latest literature for a complete kinase inhibition profile.
Table 2: Clinically Observed Treatment-Emergent Adverse Events (Grade ≥ 3) with this compound Monotherapy
| Adverse Event | Percentage of Patients | Reference |
| Hypertension | 17.6% | [2][10] |
| Fatigue | 9.9% | [2][10] |
| Thrombocytopenia | Dose-limiting toxicity | [2][9][10] |
| Increased ALT | Dose-limiting toxicity | [9][10] |
Experimental Protocols
Experimental Protocol 1: Determining IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% in both cancer and normal cell lines.
Materials:
-
Cancer and normal adherent cell lines
-
Complete culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from a high concentration (e.g., 100 µM) downwards. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
-
Troubleshooting: See Abcam's MTT assay protocol for common issues and solutions.[20]
Experimental Protocol 2: Co-culture Cytotoxicity Assay
Objective: To assess the cytotoxicity of this compound on cancer and normal cells when grown together.
Materials:
-
Cancer cell line expressing a fluorescent protein (e.g., GFP)
-
Normal cell line (unlabeled)
-
Complete culture medium
-
24-well tissue culture plates
-
This compound stock solution
-
CellTox™ Green Cytotoxicity Assay kit (or similar)
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding:
-
Seed the normal cell line in a 24-well plate and allow it to form a confluent monolayer.
-
Seed the fluorescently labeled cancer cells on top of the normal cell monolayer.
-
Allow the co-culture to stabilize for 24 hours.
-
-
Drug Treatment:
-
Treat the co-culture with a range of this compound concentrations for 72 hours.
-
-
Cytotoxicity Assessment:
-
Add the CellTox™ Green reagent, which stains the DNA of dead cells.
-
Image the wells using a fluorescence microscope. The cancer cells will be identified by their intrinsic fluorescence (e.g., GFP), and dead cells will be identified by the CellTox™ Green stain.
-
-
Data Analysis:
-
Quantify the number of live cancer cells (GFP positive, CellTox Green negative), dead cancer cells (GFP positive, CellTox Green positive), and dead normal cells (GFP negative, CellTox Green positive).
-
Calculate the percentage of cytotoxicity for each cell population at different this compound concentrations.
-
Experimental Protocol 3: Western Blot for MAPK Pathway Activation
Objective: To determine if this compound paradoxically activates the MAPK pathway in normal cells.
Materials:
-
Normal cell line (e.g., human keratinocytes)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate normal cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a short duration (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal.
-
Quantify band intensities and normalize phospho-protein levels to total protein levels. An increase in the ratio of p-MEK/total-MEK or p-ERK/total-ERK indicates paradoxical activation.
-
Visualizations
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A high throughput proliferation and cytotoxicity assay for co-cultured isogenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Toxicity to Selectivity: Coculture of the Fluorescent Tumor and Non-Tumor Lung Cells and High-Throughput Screening of Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical MAPK-activation in response to treatment with tyrosine kinase inhibitors in CML: flow cytometry loses track - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thrombocytopenia model with minimal manipulation of blood cells allowing whole blood assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thrombocytopenia-model-with-minimal-manipulation-of-blood-cells-allowing-whole-blood-assessment-of-platelet-function - Ask this paper | Bohrium [bohrium.com]
- 13. pure.au.dk [pure.au.dk]
- 14. ashpublications.org [ashpublications.org]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Lifirafenib experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lifirafenib (also known as BGB-283).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (BGB-283) is an investigational, novel, small-molecule inhibitor of RAF family kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] Its primary mechanism is to bind to and inhibit the activity of BRAF, including certain mutant forms like BRAF V600E, as well as EGFR.[2][5] This inhibition blocks downstream signaling in the MAPK/ERK pathway, which is often hyperactivated in cancer cells, thereby inhibiting tumor cell proliferation.[2][6] this compound is designed to inhibit both monomeric (as in BRAF V600E mutations) and dimeric forms of RAF kinases (implicated in KRAS/NRAS mutations).
Q2: What are the key differences between this compound and first-generation BRAF inhibitors?
A2: First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are known to cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream RAS activation.[7][8][9][10] This can lead to the development of secondary malignancies.[7] this compound is considered a "paradox breaker" or next-generation RAF inhibitor, designed to suppress ERK signaling in BRAF-mutant cells without stimulating it in RAS-mutant cells, potentially offering improved safety and efficacy.[8][11]
Q3: In which cancer types and mutational contexts has this compound shown activity?
A3: this compound has demonstrated anti-tumor activity in clinical trials for various solid tumors.[12] Objective responses have been observed in patients with BRAF V600E/K-mutated melanoma, thyroid cancer, and low-grade serous ovarian cancer.[13][14] Additionally, it has shown activity in KRAS-mutated non-small cell lung cancer (NSCLC) and endometrial carcinoma.[3][13] However, it has shown limited clinical activity in patients with KRAS-mutated colorectal or pancreatic cancer.[3]
Troubleshooting Guide for Unexpected Results
Issue 1: Increased Cell Proliferation or MAPK Pathway Activation Upon this compound Treatment
You observe an unexpected increase in cell proliferation or an increase in pERK/pMEK levels via Western Blot after treating BRAF wild-type cells with this compound.
Possible Cause 1: Paradoxical MAPK Pathway Activation.
While this compound is designed to be a "paradox breaker," under certain experimental conditions or in specific cellular contexts with high upstream signaling (e.g., RAS mutations or receptor tyrosine kinase activation), paradoxical activation might still occur.[7][8][9] This happens when the inhibitor promotes the dimerization of RAF proteins, leading to the transactivation of the uninhibited partner and subsequent downstream signaling.[10]
Troubleshooting Steps:
-
Confirm Genotype: Verify the BRAF and RAS mutational status of your cell line. Paradoxical activation is typically observed in BRAF wild-type cells with RAS mutations.
-
Dose-Response Analysis: Perform a dose-response curve. Paradoxical activation can be dose-dependent.[7]
-
Co-treatment with a MEK Inhibitor: Combining this compound with a MEK inhibitor (like mirdametinib) can vertically block the pathway and may mitigate paradoxical activation.[15]
-
Assess Dimerization: If possible, use techniques like co-immunoprecipitation to assess RAF dimer formation (e.g., BRAF-CRAF heterodimers) in the presence of this compound.
Logical Workflow for Investigating Paradoxical Activation
Caption: Troubleshooting paradoxical MAPK pathway activation.
Issue 2: Lack of Efficacy in a BRAF-Mutant Cell Line
You are treating a known BRAF V600E mutant cell line with this compound, but you do not observe the expected decrease in cell viability or ERK phosphorylation.
Possible Cause 1: Acquired Resistance.
Cells can develop resistance to BRAF inhibitors through various mechanisms, even to next-generation inhibitors. These can include:
-
Reactivation of the MAPK pathway: This can occur through EGFR-mediated signaling, BRAF amplification, or mutations in downstream components like MEK1/2.[3][16]
-
Activation of bypass pathways: Signaling pathways like PI3K/Akt can be activated to promote cell survival independently of the MAPK pathway.[16][17]
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Troubleshooting Steps:
-
Confirm Drug Activity: Test the batch of this compound on a sensitive control cell line to ensure its potency.
-
Western Blot Analysis: Perform a comprehensive Western blot analysis to probe for pERK, pMEK, total ERK, total MEK, pAkt, and total Akt. An increase in pAkt may suggest activation of a bypass pathway.
-
Re-sequence Key Genes: Sequence BRAF, RAS, and MEK genes in the resistant cells to check for new mutations.
-
Investigate RTK Activation: Use a phospho-RTK array or Western blotting to check for the activation of receptor tyrosine kinases like EGFR, PDGFRβ, or IGF1R.[6][17]
Signaling Pathways in BRAF Inhibitor Resistance
Caption: Common resistance mechanisms to BRAF inhibitors.
Issue 3: Off-Target Effects Observed
You notice cellular changes that are not readily explained by the inhibition of the RAF/EGFR pathways.
Possible Cause: Off-Target Kinase Inhibition.
Like many kinase inhibitors, this compound may have off-target effects. For example, inhibition of VEGFR2 has been suggested as a potential cause of hypertension observed in clinical trials.[3] Other BRAF inhibitors have been shown to have diverse off-target effects, including the inhibition of kinases involved in other signaling pathways like JNK.[18][19][20]
Troubleshooting Steps:
-
Review Literature: Search for literature on the off-target profile of this compound and other pan-RAF inhibitors.[18][20]
-
Kinome Profiling: If resources permit, perform a kinome-wide screen to identify other kinases that are inhibited by this compound at the concentrations used in your experiments.
-
Phenotypic Comparison: Compare the observed phenotype with those induced by inhibitors of other suspected off-target kinases.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| BRAF V600E | 23 | Recombinant Kinase Assay |
| EGFR | 29 | Recombinant Kinase Assay |
| EGFR T790M/L858R | 495 | Recombinant Kinase Assay |
| VEGFR2 | 108 | Not Specified |
Table 2: Clinical Response to this compound Monotherapy (Phase I Trial)
| Cancer Type | Genotype | Objective Response Rate (ORR) |
| Melanoma | BRAF Mutation | 17% (1 CR, 5 PRs) |
| Thyroid Cancer (PTC) | BRAF V600E | 2 confirmed PRs |
| Low-Grade Serous Ovarian Cancer | BRAF V600E | 1 confirmed PR |
| NSCLC | KRAS codon 12 | 1 confirmed PR |
| Endometrial Cancer | KRAS Mutation | 1 confirmed PR |
| Colorectal Cancer (CRC) | KRAS/NRAS Mutation | No responses |
CR: Complete Response; PR: Partial Response. Data sourced from[12][13][14]
Experimental Protocols
Protocol 1: Western Blot for MAPK Pathway Activation
-
Cell Lysis: Culture cells to 70-80% confluency. Treat with this compound at desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204), total ERK1/2, pMEK1/2 (Ser217/221), total MEK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow for Western Blotting
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 17. dovepress.com [dovepress.com]
- 18. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
Lifirafenib Xenograft Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Lifirafenib xenograft studies.
Section 1: Understanding this compound
This section covers the fundamental mechanism of this compound to provide context for experimental design.
FAQs
Q: What is the mechanism of action for this compound?
A: this compound (also known as BGB-283) is an inhibitor of RAF family kinases (ARAF, BRAF, CRAF) and the Epidermal Growth Factor Receptor (EGFR).[1][2] It selectively binds to and inhibits the activity of BRAF, certain BRAF mutant forms, and EGFR, thereby preventing the downstream signaling that leads to tumor cell proliferation.[1] This dual-targeting mechanism is particularly relevant in tumors where resistance to BRAF inhibitors can be driven by EGFR reactivation.[3] this compound has also been shown to inhibit mutant forms of K-RAS and N-RAS.[1]
Signaling Pathway
Quantitative Data
The following table summarizes the inhibitory activity of this compound.
| Target | IC50 Value |
| BRAFV600E Kinase Domain | 23 nM |
| EGFR | 29 nM |
| EGFRT790M/L858R Mutant | 495 nM |
| Data sourced from Selleck Chemicals.[3] |
Section 2: Pre-Experimental Planning to Minimize Variability
Careful planning is the most critical step in reducing experimental variability.
FAQs
Q: How do I select an appropriate cell line or patient-derived xenograft (PDX) model for a this compound study?
A: Model selection is crucial for a successful study. Since this compound targets RAF and EGFR, you should choose models with known genetic backgrounds, particularly those with BRAF mutations (e.g., V600E) or KRAS/NRAS mutations, which are common inclusion criteria in clinical trials.[1][4] this compound has shown efficacy in BRAFV600E colorectal cancer xenografts (e.g., HT29, Colo205) and has also been tested in models with KRAS mutations.[3][5] Using PDX models can better reflect the heterogeneity of human tumors but may also introduce more variability.[6][7][8]
Q: Why is cell line authentication essential, and how should it be performed?
A: Cell line misidentification and cross-contamination are major sources of irreproducible data, with studies reporting rates as high as 10-40%.[9][10] Authentication ensures that you are working with the correct cells, which is fundamental to the validity of your results. The standard method for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[9][11]
Q: What are the key considerations for study design to ensure statistical power?
A: A robust study design is essential for detecting true therapeutic effects.
-
Sample Size: The number of animals per group should be determined by a power analysis to ensure the study is sufficiently powered to detect statistically significant differences.[12] Using too few animals can lead to false-negative results.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals must be randomized into control and treatment groups to ensure an even distribution of tumor volumes at the start of treatment.[13]
-
Controls: Always include a vehicle-treated control group to accurately assess the antitumor activity of this compound.[12]
| Key Study Design Factor | Recommendation | Rationale for Minimizing Variability |
| Model Selection | Use authenticated cell lines or well-characterized PDX models with relevant mutations (e.g., BRAF, KRAS). | Ensures the biological system is appropriate for testing the drug's mechanism of action. |
| Cell Line Authentication | Perform STR profiling before starting experiments and after a limited number of passages.[11] | Prevents use of misidentified or cross-contaminated cell lines, a major source of error.[10] |
| Animal Strain | Use a consistent, immunocompromised strain (e.g., Nude, SCID, NSG) from a reputable vendor.[14] | Reduces variability in tumor take rate and growth due to host immune responses. |
| Sample Size Calculation | Conduct a power analysis based on expected effect size and variance.[12] | Ensures the study is sufficiently powered to yield statistically meaningful results. |
| Randomization | Randomize animals to groups when tumors reach the target starting volume. | Distributes variability in tumor size evenly across all groups at baseline. |
Section 3: Troubleshooting Experimental Procedures
Inconsistencies during the execution of an experiment are a common source of variability.
Q: My tumor take rates are low or inconsistent. What can I do?
A: Low take rates can derail a study. Ensure your cells are healthy and in the logarithmic growth phase before implantation. The number of injected cells should be optimized for each cell line. Co-injection of cells with a basement membrane extract (e.g., Matrigel or Cultrex BME) can significantly improve tumor take and growth rates.[15]
Q: I am observing high variability in tumor growth within the same group. What are the common causes?
A: High intra-group variability can mask the true effect of a drug. This is one of the most common challenges in xenograft studies. Several factors can contribute:
-
Implantation Technique: Inconsistent placement or volume of the cell suspension can lead to different growth rates. The site of implantation (subcutaneous vs. orthotopic) can also significantly impact tumor growth and metastasis.[16][17][18]
-
Cell Health: Using cells from high passage numbers or with poor viability can lead to erratic growth.
-
Animal Health: Underlying health issues in individual animals can affect tumor development. Monitor animal welfare closely.[14][19]
-
Measurement Error: Inconsistent caliper measurements can introduce significant error. Ensure the same person performs the measurements if possible, or that all technicians are trained on a standardized procedure.
Troubleshooting Workflow
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. First-in-Human Study of RAF Family Kinase Inhibitor this compound in Solid Tumors - The ASCO Post [ascopost.com]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. Authentication, characterization and contamination detection of cell lines, xenografts and organoids by barcode deep NGS sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iclac.org [iclac.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring a model-based analysis of patient derived xenograft studies in oncology drug development - ProQuest [proquest.com]
- 14. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to Improve Xenograft Take and Growth with Cultrex BME [rndsystems.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Impact of Subcutaneous Versus Orthotopic Implantations on Patient-Derived Xenograft Transcriptomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Orthotopic implantation achieves better engraftment and faster growth than subcutaneous implantation in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaceutical-networking.com [pharmaceutical-networking.com]
Cell culture conditions for optimal Lifirafenib efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal cell culture conditions for evaluating the efficacy of Lifirafenib (also known as BGB-283). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during in vitro experiments with this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally available small molecule inhibitor that targets both RAF kinases (including BRAF V600E) and the Epidermal Growth Factor Receptor (EGFR).[1][2] By inhibiting these key proteins in the MAPK/ERK signaling pathway, this compound can block downstream signaling, leading to decreased cell proliferation and tumor growth in cancers with specific mutations in the BRAF gene, such as BRAF V600E, or those with EGFR amplification.[1][3]
Q2: Which cancer cell lines are most sensitive to this compound?
A2: Cell lines harboring the BRAF V600E mutation are generally the most sensitive to this compound. This includes many melanoma and colorectal cancer cell lines.[1][4] The sensitivity can be quantified by the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth. Lower IC50 values indicate higher sensitivity.
Q3: My cell viability assay results are inconsistent. What are the possible reasons?
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Variable Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells will respond differently to the drug. It is crucial to optimize seeding density for each cell line to ensure logarithmic growth throughout the experiment.
-
Inconsistent Drug Concentration: Precisely prepare serial dilutions of this compound for each experiment. Ensure thorough mixing of the drug in the culture medium.
-
Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Cell Line Health: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a low passage number.
Q4: I am not observing the expected decrease in p-ERK levels after this compound treatment in my Western blot. What could be wrong?
A4: Several factors could contribute to this issue:
-
Suboptimal Drug Concentration or Treatment Time: The concentration of this compound and the duration of treatment may not be optimal for the cell line being used. Refer to the IC50 values in Table 1 as a starting point and perform a dose-response and time-course experiment.
-
Antibody Issues: The primary or secondary antibodies may not be effective. Ensure you are using validated antibodies for p-ERK and total ERK at the recommended dilutions. Include positive and negative controls to validate your Western blot procedure.
-
Resistance Mechanisms: The cells may have developed resistance to this compound. Resistance to BRAF inhibitors can occur through various mechanisms, often involving the reactivation of the MAPK pathway.[5] Consider investigating downstream or parallel signaling pathways.
-
Lysate Preparation: Inefficient protein extraction or phosphatase activity in the lysate can lead to dephosphorylation of p-ERK. Use appropriate lysis buffers containing phosphatase inhibitors.
Q5: My clonogenic assay shows poor colony formation even in the control group. What should I do?
A5: Poor colony formation in the control group of a clonogenic assay is often related to:
-
Suboptimal Seeding Density: The number of cells seeded may be too low for the specific cell line's plating efficiency. It is critical to determine the plating efficiency of your cell line beforehand to calculate the appropriate number of cells to seed.
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cells and reduce their ability to form colonies. Handle cells gently during passaging and seeding.
-
Culture Conditions: Ensure the incubator has optimal temperature, humidity, and CO2 levels. The culture medium should be fresh and appropriate for the cell line.
Quantitative Data Summary
Table 1: this compound (BGB-283) IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | This compound (BGB-283) IC50 (nM) | Reference |
| A375 | Melanoma | V600E | 23 (recombinant BRAFV600E) | [1][2] |
| HT-29 | Colorectal Cancer | V600E | Data not consistently available in searches | |
| Colo205 | Colorectal Cancer | V600E | Data not consistently available in searches | |
| SK-MEL-28 | Melanoma | V600E | Data not consistently available in searches |
Note: IC50 values can vary between different studies and experimental conditions. This table provides approximate values based on available data and should be used as a guideline.
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is a general guideline for determining the IC50 of this compound.
Materials:
-
BRAF mutant cancer cell lines (e.g., A375, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (BGB-283)
-
DMSO (for dissolving this compound)
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 16-24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series).
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
For MTT assay: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blotting for p-ERK and Total ERK
This protocol allows for the assessment of this compound's effect on the MAPK signaling pathway.
Materials:
-
BRAF mutant cancer cell lines
-
Complete culture medium
-
This compound (BGB-283)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples with equal amounts of protein (e.g., 20-30 µg) and mix with Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
BRAF mutant cancer cell lines
-
Complete culture medium
-
This compound (BGB-283)
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Determine the plating efficiency of the cell line.
-
Based on the plating efficiency, seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
-
Drug Treatment:
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound. The treatment can be continuous (drug is present for the entire duration of the experiment) or for a shorter period (e.g., 24 hours), after which the medium is replaced with fresh, drug-free medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Monitor the plates and change the medium every 2-3 days.
-
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution like methanol or 10% formalin.
-
Stain the colonies with crystal violet solution for about 30 minutes.
-
Wash the plates with water and let them air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the control group.
-
Visualizations
Signaling Pathway
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Lifirafenib and Dabrafenib in BRAF-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent BRAF inhibitors, Lifirafenib and Dabrafenib, based on available preclinical and clinical data. While direct head-to-head clinical trials are not yet available, this document aims to offer an objective overview to inform research and development efforts.
Introduction
Mutations in the BRAF gene, particularly the V600E substitution, are key drivers in a significant portion of melanomas and other solid tumors. This has led to the development of targeted therapies, including the first-generation BRAF inhibitor Dabrafenib and the novel, second-generation pan-RAF inhibitor this compound. This guide delves into the comparative efficacy of these two agents, presenting key data from preclinical studies and clinical trials.
Mechanism of Action
Dabrafenib is a selective, ATP-competitive inhibitor of the BRAF kinase. It specifically targets the mutated BRAF V600 protein, leading to the downstream inhibition of the MAPK signaling pathway (MEK and ERK). This blockade induces G1 cell cycle arrest and apoptosis in BRAF V600-mutant tumor cells.[1] However, paradoxical activation of the MAPK pathway can occur in BRAF wild-type cells.
This compound is a novel, potent inhibitor of both RAF family kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[2][3] Its broader activity profile, including the inhibition of RAF dimers, suggests it may overcome some of the resistance mechanisms associated with first-generation BRAF inhibitors.[3] Preclinical studies indicate that this compound can inhibit the reactivation of EGFR, a known resistance mechanism in BRAF V600E colorectal cancer.[4]
Preclinical Efficacy
The preclinical activity of both this compound and Dabrafenib has been evaluated in various cancer cell lines and xenograft models. The following tables summarize key in vitro and in vivo findings.
Disclaimer: The following data are compiled from separate studies and are not the result of direct head-to-head comparisons. Variations in experimental conditions may influence the results, and therefore, direct comparisons of IC50 values and tumor growth inhibition should be interpreted with caution.
In Vitro Potency
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line(s) | Source |
| This compound | BRAF V600E | Biochemical | 23 | - | [4] |
| EGFR | Biochemical | 29 | - | [4] | |
| Dabrafenib | BRAF V600E | Biochemical | 0.68 | - | [1] |
| Wild-type BRAF | Biochemical | 0.64 | - | [1] | |
| BRAF V600E | Cell Viability | 99.8 | HT-29 | [5] | |
| BRAF V600E | Cell Viability | <100 (sensitive) | Various Melanoma | [6] | |
| BRAF V600E | Cell Viability | >100 (resistant) | Various Melanoma | [6] |
In Vivo Tumor Growth Inhibition
| Inhibitor | Tumor Model | Dosing | Outcome | Source |
| This compound | BRAF V600E colorectal cancer xenografts | Dose-dependent | Partial and complete tumor regressions | [4] |
| Dabrafenib | BRAF V600E human melanoma xenograft | 30 mg/kg, oral, once daily for 14 days | Inhibition of ERK activation, downregulation of Ki67, upregulation of p27, leading to tumor growth inhibition | [7] |
Clinical Efficacy
Clinical trials have demonstrated the therapeutic potential of both this compound and Dabrafenib in patients with BRAF-mutant solid tumors.
This compound (Phase I - NCT02610361)
The first-in-human, open-label, dose-escalation and -expansion study of this compound enrolled patients with advanced solid tumors harboring BRAF, KRAS, or NRAS mutations.[2][8]
| Patient Population | Response | Objective Response Rate (ORR) | Source |
| BRAF-mutant melanoma | 1 Complete Response, 5 Partial Responses | - | [2] |
| BRAF V600E/K melanoma | 5 confirmed Partial Responses | - | [2] |
| BRAF V600E thyroid cancer/papillary thyroid cancer | 2 confirmed Partial Responses | - | [2] |
| BRAF V600E low-grade serous ovarian cancer | 1 confirmed Partial Response | - | [2] |
| KRAS-mutant endometrial cancer | 1 confirmed Partial Response | - | [2] |
| KRAS codon 12-mutant NSCLC | 1 confirmed Partial Response | - | [2] |
| KRAS/NRAS-mutated colorectal cancer | No responses | 0% | [2] |
The maximum tolerated dose was established at 40 mg/day, with the recommended Phase II dose being 30 mg/day.[3]
Dabrafenib (Phase III - BREAK-3)
The BREAK-3 trial was a randomized, open-label, multicenter study comparing Dabrafenib to dacarbazine (DTIC) in patients with previously untreated, unresectable stage III or IV BRAF V600E-mutated melanoma.[9][10][11][12]
| Endpoint | Dabrafenib (n=187) | Dacarbazine (n=63) | Hazard Ratio (95% CI) | p-value | Source |
| Median Progression-Free Survival (PFS) | 5.1 months | 2.7 months | 0.30 (0.18–0.53) | <0.0001 | [9] |
| Updated Median PFS | 6.9 months | 2.7 months | 0.37 (0.23-0.57) | - | [12] |
| Confirmed Response Rate | 53% | 19% | - | - | [9] |
| Median Overall Survival (OS) at 2-year follow-up | 20.0 months | 15.6 months | 0.77 (0.52-1.13) | Not significant | [11] |
It is important to note that the overall survival data was confounded by crossover from the dacarbazine arm to the dabrafenib arm upon disease progression.[12]
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways for this compound and Dabrafenib.
Caption: Dabrafenib inhibits the mutated BRAF V600E protein.
Caption: this compound inhibits both RAF dimers and EGFR.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
BRAF Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of BRAF kinase.
Methodology:
-
Reagents and Materials: Recombinant BRAF V600E kinase, kinase buffer, ATP, substrate peptide (e.g., MEK1), test compounds (this compound or Dabrafenib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of the test compound is prepared.
-
The recombinant BRAF V600E kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by adding ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is quantified using a detection reagent.
-
The luminescence or fluorescence signal is measured using a plate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Caption: Workflow for a typical BRAF kinase inhibition assay.
Cell Viability Assay
Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Culture: BRAF V600E mutant melanoma cell lines (e.g., A375, HT-29) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (this compound or Dabrafenib) for a specific duration (e.g., 72 hours).
-
A viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.
-
After a short incubation, the absorbance or luminescence is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5][13]
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human melanoma cells with the BRAF V600E mutation are subcutaneously injected into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (this compound or Dabrafenib) via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers like Ki67 and pERK).[14][15][16][17]
-
-
Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment. Statistical analysis is performed to determine the significance of the difference in tumor growth between the treated and control groups.
Conclusion
Both this compound and Dabrafenib have demonstrated significant efficacy against BRAF V600-mutant cancers. Dabrafenib is a well-established, potent, and selective BRAF inhibitor with proven clinical benefit. This compound, with its broader inhibitory profile against RAF dimers and EGFR, shows promise in preclinical models and early clinical trials, potentially offering an advantage in overcoming certain resistance mechanisms.
The absence of direct comparative clinical trials makes it challenging to definitively conclude the superiority of one agent over the other. The choice between these inhibitors in a clinical or research setting will depend on a variety of factors, including the specific tumor type, the presence of co-mutations, and the potential for resistance. Further clinical investigation, including head-to-head trials, is warranted to fully elucidate the comparative efficacy and safety of this compound and Dabrafenib. This guide provides a foundational understanding based on the current body of evidence to aid researchers and clinicians in their ongoing efforts to combat BRAF-driven malignancies.
References
- 1. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of dabrafenib-induced drug insensitivity via cellular barcoding and collateral sensitivity to second-line therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
- 11. gsk.com [gsk.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells | In Vivo [iv.iiarjournals.org]
- 15. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Suppression of MAPK Pathway-Driven Cancers: A Comparative Guide to Lifirafenib and MEK Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of combining Lifirafenib, a novel pan-RAF inhibitor, with MEK inhibitors for the treatment of advanced solid tumors harboring MAPK pathway aberrations. By presenting preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document serves as a valuable resource for researchers and drug development professionals exploring rational combination strategies to overcome resistance and enhance therapeutic efficacy in oncology.
Introduction to Vertical MAPK Pathway Inhibition
The mitogen-activated protein kinase (MAPK) signaling cascade, encompassing the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway, frequently driven by mutations in genes such as BRAF and RAS, is a hallmark of numerous cancers. While targeted inhibitors of BRAF and MEK have demonstrated clinical benefit, their efficacy can be limited by intrinsic and acquired resistance mechanisms, often involving feedback reactivation of the MAPK pathway.[1][2]
A promising strategy to overcome these limitations is "vertical inhibition," which involves the simultaneous targeting of multiple nodes within the same signaling cascade. The combination of a pan-RAF inhibitor, such as this compound, with a MEK inhibitor aims to achieve a more profound and sustained blockade of MAPK signaling, thereby preventing pathway reactivation and enhancing anti-tumor activity.[2]
This compound: A Novel Pan-RAF and EGFR Inhibitor
This compound (BGB-283) is a potent inhibitor of the RAF family of kinases (A-RAF, B-RAF, and C-RAF) and the epidermal growth factor receptor (EGFR).[1] Its ability to inhibit both monomeric and dimeric forms of RAF kinases distinguishes it from first-generation BRAF inhibitors, which primarily target the BRAF V600E monomer.[3] This broader activity profile allows this compound to address a wider range of RAF and RAS mutations that lead to RAF dimer-driven signaling.
Preclinical Evidence of Synergy: this compound and Mirdametinib
Preclinical studies have demonstrated a strong synergistic anti-tumor effect when combining this compound with the MEK inhibitor mirdametinib in various cancer models with MAPK pathway mutations.[2]
In Vitro Synergistic Anti-proliferative Effects
The combination of this compound and mirdametinib has been shown to synergistically inhibit the proliferation of a broad panel of cancer cell lines harboring KRAS mutations. An evaluation of 22 KRAS-mutant cancer cell lines revealed statistically significant synergy in 14 of them.[1]
Table 1: In Vitro Synergy of this compound and Mirdametinib in KRAS-Mutant Cancer Cell Lines [1]
| Cell Line | Cancer Type | KRAS Mutation | Synergistic Effect |
| H2122 | Non-Small Cell Lung | G12C | Synergistic |
| SW1573 | Non-Small Cell Lung | G12C | Synergistic |
| A549 | Non-Small Cell Lung | G12S | Synergistic |
| HCT-116 | Colorectal | G13D | Synergistic |
| LoVo | Colorectal | G13D | Synergistic |
| AsPC-1 | Pancreatic | G12D | Synergistic |
| HPAF-II | Pancreatic | G12D | Synergistic |
| MIA PaCa-2 | Pancreatic | G12C | Synergistic |
| PANC-1 | Pancreatic | G12D | Synergistic |
| SW 1990 | Pancreatic | G12D | Synergistic |
| Calu-6 | Non-Small Cell Lung | Q61K | Synergistic |
| NCI-H358 | Non-Small Cell Lung | G12C | Synergistic |
| RPMI-8226 | Multiple Myeloma | N/A | Synergistic |
| U266B1 | Multiple Myeloma | N/A | Synergistic |
Note: The table highlights a selection of cell lines where synergy was observed. The original study evaluated 22 cell lines in total.[1]
In Vivo Anti-tumor Efficacy
The synergistic activity of the this compound and mirdametinib combination has been confirmed in in vivo xenograft models of human cancers.
Table 2: In Vivo Efficacy of this compound and Mirdametinib Combination in Xenograft Models [1][4]
| Xenograft Model | Cancer Type | KRAS Mutation | Treatment | Outcome |
| Calu-6 | Non-Small Cell Lung | Q61K | This compound (1.25 mg/kg) + Mirdametinib (5 mg/kg) | 100% Objective Response Rate (ORR)[4] |
| NCI-H358 | Non-Small Cell Lung | G12C | This compound + Mirdametinib | Tumor Regressions[1] |
These preclinical findings provided a strong rationale for the clinical investigation of this combination.[2]
Clinical Validation: The Phase 1b/2 Study
A Phase 1b/2 clinical trial (NCT03905148) was initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with mirdametinib in patients with advanced or refractory solid tumors harboring MAPK pathway aberrations, including BRAF, KRAS, and NRAS mutations.[4][5]
The study demonstrated that the combination has a manageable safety profile and shows promising anti-tumor activity across various tumor types.[4]
Table 3: Summary of Clinical Trial Findings for this compound and Mirdametinib Combination [4]
| Parameter | Finding |
| Patient Population | Advanced or refractory solid tumors with BRAF, KRAS, or NRAS mutations. |
| Safety Profile | Generally well-tolerated with a manageable safety profile. |
| Efficacy | Confirmed objective responses observed in patients with various tumor types, including non-small cell lung cancer, endometrial cancer, and low-grade serous ovarian cancer. |
Mechanism of Synergy: Overcoming Feedback Reactivation
The synergistic effect of combining this compound with a MEK inhibitor stems from their complementary mechanisms of action within the MAPK pathway.
Caption: MAPK signaling pathway with inhibition sites.
Monotherapy with a MEK inhibitor can lead to a feedback reactivation of the pathway through increased RAF dimerization and MEK phosphorylation.[1][2] this compound, by inhibiting RAF dimers, can suppress this feedback mechanism.[2] The concurrent inhibition of MEK by mirdametinib ensures a more complete and sustained blockade of downstream ERK signaling, leading to enhanced anti-tumor effects.[1][2]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
The synergistic anti-proliferative effects of this compound and mirdametinib were assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
Caption: CellTiter-Glo® assay workflow.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a matrix of increasing concentrations of this compound and mirdametinib, both alone and in combination.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for the drugs to exert their effects.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The synergy between the two drugs is calculated using a suitable model, such as the Loewe additivity model.[1]
Western Blot Analysis for MAPK Pathway Proteins
Western blotting is used to assess the pharmacodynamic effects of the drug combination on the MAPK signaling pathway.
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-MEK, total MEK).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized.
-
Analysis: The intensity of the bands is quantified to determine the levels of protein expression and phosphorylation.
Conclusion and Future Directions
The combination of this compound and a MEK inhibitor represents a promising therapeutic strategy for patients with tumors driven by MAPK pathway alterations. Preclinical data strongly support the synergistic anti-tumor activity of this combination, which is attributed to the dual blockade of the pathway and the mitigation of feedback reactivation. Early clinical data are encouraging, demonstrating a manageable safety profile and signs of efficacy.
Further clinical investigation in biomarker-selected patient populations is warranted to fully elucidate the therapeutic potential of this combination. The insights gained from these studies will be crucial in optimizing treatment strategies and improving outcomes for patients with these challenging malignancies.
References
Dual Targeting of RAF and EGFR: A Comparative Guide to Lifirafenib
For Researchers, Scientists, and Drug Development Professionals
Lifirafenib (BGB-283) is a novel small molecule inhibitor distinguished by its dual-action mechanism, targeting both the RAF kinase pathway and the Epidermal Growth Factor Receptor (EGFR). This dual inhibition strategy holds promise for overcoming resistance mechanisms that limit the efficacy of single-target therapies in various cancers. This guide provides a comparative analysis of this compound's performance against other established RAF and EGFR inhibitors, supported by preclinical and clinical data.
Performance Comparison
Biochemical Potency
This compound demonstrates potent inhibition of both BRAFV600E and wild-type EGFR in biochemical assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound compared to other selective RAF and EGFR inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| This compound (BGB-283) | BRAFV600E | 23 | [1] |
| EGFR | 29 | [1] | |
| EGFRT790M/L858R | 495 | [1] | |
| Vemurafenib | BRAFV600E | 31 | |
| Dabrafenib | BRAFV600E | 0.8 | |
| Erlotinib | EGFR | 2 | |
| Gefitinib | EGFR | 3-37 |
Note: IC50 values for competitor compounds are sourced from various publications and may not be directly comparable due to differing experimental conditions.
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines harboring BRAFV600E mutations and those with EGFR mutations or amplification.[1] A key advantage of this compound is its ability to counteract the reactivation of EGFR signaling, a known resistance mechanism to BRAF inhibitors in colorectal cancer.[1]
Clinical Efficacy
Clinical trial data for this compound and its comparators are summarized below, highlighting objective response rates (ORR) and progression-free survival (PFS) in relevant patient populations.
| Inhibitor(s) | Cancer Type | Mutation Status | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Reference |
| This compound | Melanoma | BRAFV600 | 17.0% | - | [2] |
| NSCLC | KRAS | Partial Response (1 patient) | - | [3] | |
| Endometrial Cancer | KRAS | Partial Response (1 patient) | - | [3] | |
| Dabrafenib + Trametinib | Melanoma | BRAFV600E/K | 67% | 11.4 months | [4][5] |
| Vemurafenib | Melanoma | BRAFV600E/K | 51% | 7.3 months | [4][5] |
| Erlotinib | NSCLC | EGFR activating mutations | - | 13.4 months | [6] |
| Gefitinib | NSCLC | EGFR activating mutations | - | 11.9 months | [6] |
Signaling Pathways and Mechanism of Action
This compound's dual-targeting strategy is designed to overcome the limitations of single-agent therapies. The diagrams below illustrate the signaling pathways affected by this compound and the experimental workflow for its validation.
Caption: Dual inhibition of RAF and EGFR by this compound.
Caption: Experimental workflow for validating this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Activity Assay
Objective: To determine the in vitro inhibitory activity of this compound against RAF and EGFR kinases.
Protocol:
-
Recombinant human BRAFV600E or EGFR kinase is incubated with the substrate (e.g., MEK1 for BRAF, or a synthetic peptide for EGFR) in a kinase reaction buffer.
-
This compound or control compounds are added at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation at 30°C, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, HTRF, or radioactivity-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cancer cells (e.g., BRAFV600E mutant melanoma or EGFR-driven lung cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or control drugs.
-
After a 72-hour incubation period, cell viability is measured.
-
For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at 570 nm.
-
For CellTiter-Glo® assay: CellTiter-Glo® reagent is added to each well, and luminescence is measured, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Western Blotting for MAPK Pathway Analysis
Objective: To evaluate the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.
Protocol:
-
Cancer cells are treated with this compound or control compounds for a specified time.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of proteins of interest (e.g., p-ERK, ERK, p-MEK, MEK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., BRAFV600E mutant colorectal cancer cells).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound or a vehicle control is administered to the mice, typically via oral gavage, at a predetermined dose and schedule.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement.
-
Tumor growth inhibition is calculated and statistically analyzed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Human Study of RAF Family Kinase Inhibitor this compound in Solid Tumors - The ASCO Post [ascopost.com]
- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. onclive.com [onclive.com]
- 6. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
A Head-to-Head Comparison of Second-Generation RAF Inhibitors: A Guide for Researchers
The landscape of cancer therapy has been significantly reshaped by the advent of targeted therapies, particularly inhibitors of the RAF kinase family, key components of the MAPK signaling pathway. Second-generation RAF inhibitors have demonstrated notable clinical efficacy, especially in BRAF-mutant melanomas. However, the emergence of resistance and the desire for broader applicability have spurred the development of a diverse array of these inhibitors, each with unique biochemical properties and clinical profiles. This guide provides a head-to-head comparison of prominent second-generation RAF inhibitors, offering supporting experimental data to inform researchers, scientists, and drug development professionals.
Introduction to Second-Generation RAF Inhibitors
Second-generation RAF inhibitors were developed to be more selective for the BRAF V600E mutant protein compared to their predecessors.[1] This class includes compounds like Vemurafenib , Dabrafenib , and Encorafenib . A key challenge with these inhibitors is the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells, which can lead to secondary malignancies.[2] This has led to the development of next-generation and pan-RAF inhibitors, often classified as Type II inhibitors, such as Belvarafenib , Naporafenib , and Tovorafenib , which can inhibit both monomeric and dimeric forms of RAF kinases.[3][4]
Comparative Performance Data
The following tables summarize key quantitative data for a selection of second-generation RAF inhibitors. It is important to note that direct comparisons can be challenging as data is often generated in different studies under varying experimental conditions.
Biochemical Potency (IC50, nM)
| Inhibitor | BRAF V600E | Wild-Type BRAF | CRAF | ARAF | Reference |
| Vemurafenib | 43 | 64 | 90 | - | [5] |
| Dabrafenib | - | - | - | - | - |
| Encorafenib | - | - | - | - | - |
| Belvarafenib | - | - | - | - | [3] |
| Naporafenib | - | 13.4 | 3.7 | Weak Inhibition | [3] |
| Tovorafenib | - | 633 | 94.2 | Weak Inhibition | [3] |
| KIN-2787 | - | 0.06-3.46 | 0.06-3.46 | 0.06-3.46 | [6] |
Note: A hyphen (-) indicates that directly comparable data was not identified in the searched literature under consistent experimental conditions.
Cellular Activity: Inhibition of pERK (IC50, nM) in BRAF V600E Mutant Cell Lines
| Inhibitor | A375 (Melanoma) | HT29 (Colon) | Reference |
| PF-07799933 | 0.7-7 | - | [7][8] |
| Encorafenib | 3.4-58 | - | [8] |
Note: A hyphen (-) indicates that directly comparable data was not identified in the searched literature under consistent experimental conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
In Vitro RAF Kinase Activity Assay (Example)
This protocol is a generalized example for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific RAF kinase.
Materials:
-
Recombinant human RAF kinase (e.g., BRAF V600E)
-
MEK1 (inactive) as a substrate
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.
-
In a multi-well plate, add the RAF kinase and the MEK1 substrate to each well.
-
Add the diluted test inhibitor to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (Example using MTT)
This protocol outlines a common method to assess the effect of RAF inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include wells with vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value by plotting cell viability against inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for MAPK Pathway Activation
This protocol describes the detection of phosphorylated ERK (pERK) as a readout for MAPK pathway inhibition.
Materials:
-
Treated cells (as described in the cell viability assay)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-pERK1/2, rabbit anti-total ERK1/2)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK or a housekeeping protein like GAPDH.
Conclusion
The development of second-generation RAF inhibitors has marked a significant advancement in the treatment of BRAF-mutant cancers. While early inhibitors like vemurafenib and dabrafenib are highly effective against BRAF V600E monomers, the challenge of paradoxical activation and resistance has driven the innovation of next-generation compounds such as belvarafenib, naporafenib, and tovorafenib, which exhibit different isoform selectivities and the ability to inhibit RAF dimers. The choice of inhibitor for research or clinical development will depend on the specific genetic context of the cancer, the desired selectivity profile, and the strategy to overcome potential resistance mechanisms. The experimental protocols and comparative data presented in this guide provide a foundational resource for the continued investigation and development of more effective RAF-targeted therapies.
References
- 1. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. - OAK Open Access Archive [oak.novartis.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Lifirafenib Demonstrates Efficacy in BRAF Inhibitor-Resistant Models, Offering a Promising Alternative
For Immediate Release
[City, State] – [Date] – Lifirafenib (BGB-283), a novel pan-RAF inhibitor, has shown significant preclinical activity in cancer models that have developed resistance to first-generation BRAF inhibitors. This positions this compound as a promising therapeutic strategy for patients who have relapsed on existing treatments. In combination with the MEK inhibitor mirdametinib, this compound exhibits synergistic effects, effectively overcoming common resistance mechanisms that plague current BRAF-targeted therapies.
Resistance to BRAF inhibitors, such as vemurafenib and dabrafenib, is a major clinical challenge, often driven by the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound's unique mechanism as a pan-RAF inhibitor allows it to target not only the BRAF V600E mutation but also other RAF isoforms (ARAF and CRAF) and BRAF fusions, which are implicated in acquired resistance.
Superior Efficacy in Resistant Models
Preclinical studies have demonstrated this compound's ability to inhibit the growth of tumor cells that have become resistant to other BRAF inhibitors. A key advantage of this compound lies in its activity against RAF dimers, a common mechanism of resistance to first-generation BRAF inhibitors which only target BRAF monomers.
Table 1: Comparative Efficacy of RAF Inhibitors in BRAF V600E-Mutant Models
| Compound | Cell Line | IC50 (nM) | Tumor Growth Inhibition (%) | Reference |
| This compound | BRAF V600E-mutant colorectal cancer xenograft | Not Reported | Synergistic effect with mirdametinib | [1] |
| Vemurafenib | BRAF V600E-mutant colorectal cancer xenograft | Not Reported | No synergistic effect with mirdametinib | [1] |
| Dabrafenib | BRAF V600 mutated melanoma cell lines (sensitive) | < 100 | Not Reported | [2] |
| Dabrafenib | BRAF V600 mutated melanoma cell lines (resistant) | > 100 | Not Reported | [2] |
Note: Direct comparative IC50 and tumor growth inhibition data for this compound in a broad panel of BRAF inhibitor-resistant cell lines is emerging from ongoing research. The available data highlights its synergistic potential in overcoming resistance.
Overcoming Resistance Through Vertical Pathway Inhibition
The combination of this compound with the MEK inhibitor mirdametinib has shown particular promise. This "vertical inhibition" strategy, targeting two different nodes in the MAPK pathway, leads to a more profound and sustained blockade of oncogenic signaling. Preclinical data in KRAS-mutant cancer models, which are relevant to BRAF inhibitor resistance driven by upstream RAS activation, demonstrated a strong synergistic effect between this compound and mirdametinib in suppressing cell proliferation[1]. This synergy was notably absent when using the first-generation BRAF inhibitor vemurafenib in the same models[1].
Experimental Protocols
Generation of BRAF Inhibitor-Resistant Cell Lines:
BRAF inhibitor-resistant cell lines are typically developed through a process of continuous exposure to escalating doses of a BRAF inhibitor (e.g., vemurafenib or dabrafenib) over several months.
-
Initial Culture: Parental BRAF-mutant cancer cell lines (e.g., melanoma or colorectal cancer) are cultured in standard growth medium.
-
Dose Escalation: The cells are treated with an initial low concentration of the BRAF inhibitor.
-
Subculturing: As cells adapt and resume proliferation, they are subcultured and the concentration of the BRAF inhibitor is gradually increased.
-
Confirmation of Resistance: Resistance is confirmed by comparing the IC50 value (the concentration of inhibitor required to inhibit 50% of cell growth) of the resistant cell line to that of the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
In Vivo Xenograft Studies:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for these studies.
-
Tumor Implantation: BRAF inhibitor-resistant cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, this compound monotherapy, other BRAF inhibitor monotherapy, this compound and mirdametinib combination therapy).
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Addressing the Mechanisms of Resistance
Acquired resistance to BRAF inhibitors often involves the reactivation of the MAPK pathway through various mechanisms, including:
-
RAF Dimerization: BRAF V600E can form dimers with itself or with CRAF, rendering it insensitive to monomer-selective BRAF inhibitors.
-
Upstream Activation: Mutations in NRAS or overexpression of receptor tyrosine kinases (RTKs) can reactivate the pathway upstream of BRAF.
-
BRAF Splice Variants: Alternative splicing of the BRAF gene can produce forms of the protein that are resistant to inhibition.
This compound, as a pan-RAF inhibitor, is designed to overcome these mechanisms by inhibiting both monomeric and dimeric forms of RAF kinases. Its additional activity against EGFR can also be beneficial in tumors where EGFR signaling contributes to resistance.
The development of next-generation RAF inhibitors like this compound, particularly in combination with MEK inhibitors, represents a significant advancement in the treatment of BRAF-mutant cancers that have developed resistance to initial therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this approach.
References
Lifirafenib in KRAS-Mutant Cancers: A Comparative Analysis of Preclinical and Clinical Efficacy
For Immediate Release
This guide provides a detailed comparative analysis of Lifirafenib (BGB-283), a potent RAF family kinase inhibitor, and its therapeutic effects across various KRAS-mutated solid tumors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical data, focusing on the drug's mechanism of action, differential efficacy against specific KRAS mutations, and synergistic potential in combination therapies. All quantitative data is presented in structured tables, with detailed experimental protocols and visual diagrams of signaling pathways and workflows to facilitate understanding.
Introduction
KRAS mutations are among the most prevalent oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer. For decades, KRAS was considered "undruggable" due to the high affinity of the protein for GTP and the absence of deep binding pockets for small molecule inhibitors. This compound, a novel pan-RAF inhibitor, has emerged as a promising therapeutic agent for tumors harboring MAPK pathway alterations, including KRAS mutations.[1][2] this compound is designed to inhibit both monomeric and dimeric forms of RAF kinases, a key downstream effector of RAS signaling.[1] This dual mechanism is critical in KRAS-mutant tumors, where RAF dimerization plays a significant role in pathway activation.
This guide will delve into the preclinical in vitro and in vivo data that characterizes this compound's activity, with a particular focus on its effects when combined with the MEK inhibitor mirdametinib. Furthermore, it will summarize the clinical findings from early phase trials that have evaluated this compound in patients with KRAS-mutated solid tumors.
Mechanism of Action: Vertical Inhibition of the MAPK Pathway
In KRAS-mutant cancers, the constitutively active KRAS protein signals through the MAPK pathway (RAS-RAF-MEK-ERK) to drive cell proliferation and survival. Targeting a single node in this pathway, such as MEK, often leads to feedback reactivation of the pathway, limiting the efficacy of monotherapy.[1][3] this compound, as a RAF dimer inhibitor, offers a strategy of "vertical inhibition" when combined with a MEK inhibitor like mirdametinib.[1] By inhibiting RAF dimers, this compound can prevent the feedback phosphorylation of MEK that is often induced by MEK inhibitors.[1][3] This dual blockade leads to a more sustained and potent inhibition of ERK signaling, resulting in enhanced antitumor activity.[1][3]
Preclinical Data
In Vitro Synergistic Activity in KRAS-Mutant Cell Lines
Preclinical studies have demonstrated that the combination of this compound and the MEK inhibitor mirdametinib results in a strong synergistic effect in suppressing the proliferation of KRAS-mutated cancer cell lines.[1][3] This synergy was evaluated across a panel of 22 KRAS-mutant cancer cell lines using an 8x8 dose matrix with a luminescent cell viability assay.[1] While specific IC50 values for this compound as a monotherapy across this panel are not publicly detailed, the focus of the research has been on the potentiation of MEK inhibition by this compound.
Table 1: Synergistic Effect of this compound and Mirdametinib in KRAS-Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Synergistic Effect with Mirdametinib |
|---|---|---|---|
| Calu-6 | NSCLC | Q61K | Strong Synergy |
| NCI-H358 | NSCLC | G12C | Strong Synergy |
| Various (20 others) | Multiple | Various | Synergy Observed |
Note: Detailed quantitative synergy scores for all 22 cell lines are not publicly available. The data presented is based on summaries from scientific presentations.[1]
In Vivo Efficacy in KRAS-Mutant Xenograft Models
The synergistic antitumor activity of the this compound and mirdametinib combination has been confirmed in in vivo xenograft models of KRAS-mutant cancers.[1]
Table 2: In Vivo Antitumor Activity of this compound and Mirdametinib Combination
| Xenograft Model | KRAS Mutation | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |
|---|---|---|---|---|
| Calu-6 (NSCLC) | Q61K | This compound + Mirdametinib | Significant TGI | Combination led to rapid and sustained pERK inhibition.[1] |
| NCI-H358 (NSCLC) | G12C | this compound + Mirdametinib | Tumor Regressions | Combination resulted in tumor regressions.[1] |
Clinical Data
Early phase clinical trials have provided evidence of this compound's antitumor activity in patients with KRAS-mutated solid tumors, both as a monotherapy and in combination with a MEK inhibitor.
Monotherapy Activity of this compound
A first-in-human Phase I study of this compound monotherapy enrolled patients with BRAF or KRAS/NRAS-mutated solid tumors.[4][5] In this study, objective responses were observed in patients with KRAS-mutated cancers.[4][5]
Table 3: Clinical Activity of this compound Monotherapy in KRAS-Mutant Tumors
| Indication | KRAS Mutation | Number of Patients | Objective Response Rate (ORR) |
|---|---|---|---|
| Endometrial Cancer | KRAS (not specified) | 1 | Confirmed Partial Response (PR) |
| NSCLC | KRAS codon 12 | 1 | Confirmed Partial Response (PR) |
Data from the dose-expansion phase of the first-in-human study.[5]
Combination Therapy of this compound and Mirdametinib
A Phase 1b study evaluated the safety and efficacy of this compound in combination with mirdametinib in patients with advanced or refractory solid tumors harboring MAPK pathway aberrations.[6] A significant portion of the enrolled patients had KRAS mutations.
Table 4: Clinical Activity of this compound + Mirdametinib in Patients with KRAS Mutations
| Patient Population | Mutation Status | Number of Evaluable Patients | Confirmed Objective Responses |
|---|---|---|---|
| Advanced/Refractory Solid Tumors | KRAS, NRAS, or BRAF mutations | 62 | 14 (23%) |
Data from a Phase 1b, open-label, dose-escalation and -expansion study.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay
The synergistic effect of this compound and mirdametinib on cell proliferation was assessed using a luminescent cell-based assay that quantifies ATP, an indicator of metabolically active cells.
-
Cell Plating: Cancer cell lines with various KRAS mutations were seeded in 96-well plates at an optimized density to ensure logarithmic growth over the treatment period.
-
Compound Treatment: Cells were treated with an 8x8 dose matrix of this compound and mirdametinib in duplicate.
-
Incubation: The plates were incubated for a period of 3 days (72 hours) under standard cell culture conditions.
-
ATP Measurement: A luminescent cell viability reagent (e.g., CellTiter-Glo®) was added to each well. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
-
Data Analysis: The synergy between the two agents was evaluated using a recognized method such as the Biochemically Intuitive Generalized Loewe method with the Highest Single Agent null model.[1]
In Vivo Xenograft Studies
The antitumor efficacy of this compound, alone or in combination, was evaluated in mouse xenograft models.
-
Cell Implantation: Human cancer cells (e.g., Calu-6 or NCI-H358) were subcutaneously inoculated into immunocompromised mice (e.g., BALB/c nude mice).[1]
-
Tumor Growth and Randomization: Tumors were allowed to grow to a specified volume (e.g., ~120 mm³).[1] Mice were then randomized into different treatment groups (e.g., vehicle, this compound monotherapy, mirdametinib monotherapy, and combination therapy).
-
Drug Administration: The drugs were administered according to a predefined schedule and dosage.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers.
-
Pharmacodynamic Analysis: For some studies, tumors were collected at specific time points after dosing to analyze the levels of target proteins, such as phosphorylated ERK (pERK), by Western blotting to confirm pathway inhibition.[1]
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Western Blotting for Phospho-ERK Analysis
Western blotting was used to assess the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK (pERK).
-
Protein Extraction: Tumor samples or cell lysates were homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for pERK and total ERK. Subsequently, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal was detected using a chemiluminescent substrate, and the bands were visualized using an imaging system.
-
Densitometry: The intensity of the bands was quantified to determine the relative levels of pERK normalized to total ERK.
Conclusion
This compound has demonstrated promising antitumor activity in preclinical models and in patients with KRAS-mutated solid tumors. While the publicly available data on this compound monotherapy against a wide panel of different KRAS mutations is limited, the evidence strongly supports its role in a vertical inhibition strategy when combined with a MEK inhibitor like mirdametinib. This combination leads to a more profound and sustained inhibition of the MAPK pathway, resulting in synergistic antitumor effects in various KRAS-mutant cancer models. The clinical responses observed in patients with KRAS-mutated NSCLC and endometrial cancer further validate this therapeutic approach. Future studies will likely focus on identifying the specific KRAS mutations and tumor types that are most sensitive to this compound-based therapies and on optimizing combination strategies to overcome resistance.
References
- 1. springworkstx.com [springworkstx.com]
- 2. researchgate.net [researchgate.net]
- 3. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Study of RAF Family Kinase Inhibitor this compound in Solid Tumors - The ASCO Post [ascopost.com]
- 5. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beonemedinfo.com [beonemedinfo.com]
Replicating Lifirafenib's Mechanism: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the mechanism of action of Lifirafenib (BGB-283), a potent inhibitor of RAF family kinases and Epidermal Growth Factor Receptor (EGFR). By summarizing key experimental data and outlining the methodologies used in pivotal studies, this document serves as a resource for researchers seeking to understand and potentially replicate these findings.
Comparative Efficacy of this compound
This compound has been shown to potently inhibit key drivers of the Mitogen-Activated Protein Kinase (MAPK) pathway. Its dual action against both RAF kinases, including BRAF V600E, and EGFR distinguishes it from first-generation BRAF inhibitors.
Biochemical Potency
Biochemical assays have demonstrated this compound's potent inhibitory activity against its primary targets. The half-maximal inhibitory concentrations (IC50) from published preclinical data are summarized below.
| Target | This compound (BGB-283) IC50 (nM) | Reference |
| BRAF V600E | 23 | [1][2][3] |
| EGFR | 29 | [1][2][3] |
| EGFR T790M/L858R | 495 | [1][2] |
| c-RAF (Y340/341D) | 7 | [2] |
| Wild-type BRAF | 32 | [2] |
Mechanism of Action: Dual Inhibition of RAF and EGFR
This compound's mechanism centers on its ability to inhibit the MAPK signaling pathway, which is frequently dysregulated in various cancers. It targets both RAF kinases, which are central components of this pathway, and EGFR, a receptor tyrosine kinase that can contribute to resistance to BRAF inhibition alone.
Signaling Pathway Inhibition
This compound effectively suppresses the phosphorylation of ERK, a downstream effector in the MAPK pathway, in cancer cells harboring BRAF V600E mutations.[1][3] Furthermore, in colorectal cancer models with BRAF V600E, where first-generation BRAF inhibitors are less effective due to EGFR-mediated reactivation of the MAPK pathway, this compound's dual inhibitory action is crucial.[1][3] By inhibiting both BRAF and EGFR, this compound prevents this feedback activation loop, leading to more sustained pathway inhibition.
Experimental Protocols
The following are generalized protocols for key assays used to characterize this compound's mechanism of action, based on standard laboratory procedures. For exact details, consulting the specific publications is recommended.
Kinase Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.
-
Reagents and Materials: Purified recombinant kinase (e.g., BRAF V600E, EGFR), appropriate substrate (e.g., a peptide substrate for the kinase), ATP, assay buffer, and the test compound (this compound).
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in an assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated to allow for the phosphorylation of the substrate by the kinase.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for a range of compound concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.
Western Blotting for Phospho-ERK
This technique is used to detect the levels of phosphorylated ERK (p-ERK), a key downstream marker of MAPK pathway activation, in cells treated with an inhibitor.
-
Cell Culture and Treatment: Cancer cell lines with relevant mutations (e.g., BRAF V600E) are cultured to a suitable confluency and then treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Lysate Preparation: Cells are washed with cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
The membrane is often stripped and re-probed with an antibody for total ERK to confirm equal loading.
-
-
Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK or a loading control (e.g., GAPDH or β-actin).
Cell Viability/Proliferation Assay
These assays measure the effect of a compound on the viability and/or proliferation of cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow the compound to exert its effect.
-
Viability Measurement: A reagent to measure cell viability is added to each well. Common methods include:
-
MTT/XTT assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo®: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Acquisition: The absorbance or luminescence is read using a microplate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the EC50 or GI50 (concentration for 50% of maximal effect or growth inhibition) is calculated from the dose-response curve.
Comparison with Other RAF Inhibitors
This compound's profile as a RAF dimer inhibitor that also targets EGFR provides a mechanistic advantage over first-generation BRAF inhibitors, particularly in tumors where EGFR-mediated resistance is a known factor.
| Feature | This compound | First-Generation BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib) |
| Primary Targets | BRAF, CRAF, EGFR | Primarily BRAF V600E |
| RAF Inhibition | Inhibits both monomeric and dimeric RAF | Primarily inhibit monomeric BRAF V600E |
| Effect on EGFR Signaling | Inhibits EGFR, preventing feedback reactivation of the MAPK pathway | Can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells and does not inhibit EGFR-mediated resistance. |
| Clinical Activity in BRAF-mutant Colorectal Cancer | Has shown some clinical activity, though responses vary.[4][5] | Limited efficacy as monotherapy due to EGFR-mediated resistance.[6] |
Clinical Findings Summary
Phase I clinical trials have investigated the safety, tolerability, and preliminary efficacy of this compound in patients with solid tumors harboring BRAF or RAS mutations.[4][5][7]
-
Dose and Safety: The recommended phase II dose was established, with manageable toxicities observed.[5][7]
-
Antitumor Activity: this compound has demonstrated antitumor activity in patients with BRAF V600-mutated tumors, including melanoma and thyroid cancer.[4][7] Responses have also been observed in some patients with KRAS-mutated non-small cell lung cancer and endometrial cancer.[4][5]
-
Combination Therapy: Ongoing research is exploring this compound in combination with MEK inhibitors, such as mirdametinib, to achieve a more potent vertical blockade of the MAPK pathway and potentially enhance antitumor activity.[6] Preclinical data suggest a synergistic effect between this compound and MEK inhibitors in KRAS-mutated cancer cell lines.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ipilimumab, Vemurafenib, Dabrafenib, and Trametinib: Synergistic Competitors in the Clinical Management of BRAF Mutant Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Lifirafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Lifirafenib (also known as BGB-283), a potent RAF kinase and epidermal growth factor receptor (EGFR) inhibitor. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. These recommendations are based on the hazardous nature of the compound, which is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-tested nitrile gloves. |
| Body Protection | Lab Coat/Gown | Disposable, fluid-resistant gown. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields. |
| Face Protection | Face Shield | To be worn in addition to goggles when there is a risk of splashing. |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or higher respirator is required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Emergency Procedures
Immediate action is crucial in the event of accidental exposure to this compound.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, seek medical advice.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Operational Plan for Handling
-
Preparation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Weighing and Reconstitution: When weighing the compound or preparing solutions, wear all specified PPE. Use disposable equipment where possible to minimize cross-contamination.
-
Administration (In Vitro/In Vivo): During in vitro experiments or in vivo dosing, ensure proper containment measures are in place.
-
Post-Handling: After handling, thoroughly decontaminate all work surfaces. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly.
Disposal Plan
This compound and any materials that have come into contact with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Segregation: All this compound-contaminated waste, including unused product, empty containers, and contaminated PPE, must be segregated from general laboratory waste.
-
Containment:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste" or "Hazardous Drug Waste".[2][3]
-
Solid Waste: Contaminated items such as gloves, gowns, and bench paper should be placed in thick, leak-proof plastic bags, clearly labeled as "Cytotoxic Waste" or "Hazardous Drug Waste".[4] These bags should then be placed inside a designated, rigid waste container with a lid.[2][3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof container, clearly labeled with the contents. Do not dispose of liquid waste down the drain.
-
-
Storage: Store all hazardous waste containers in a secure, designated area away from general traffic until collection.
-
Collection and Disposal: Arrange for the collection and disposal of hazardous waste through a licensed and approved hazardous waste management company. The final disposal method for cytotoxic waste is typically high-temperature incineration.[2]
This compound Signaling Pathway Inhibition
This compound is a dual inhibitor that targets both the RAF kinase and the Epidermal Growth Factor Receptor (EGFR). This dual action is crucial for its anti-tumor activity, particularly in cancers with BRAF mutations where EGFR signaling can be a resistance mechanism. The diagram below illustrates the signaling pathways inhibited by this compound.
Caption: this compound inhibits both EGFR and BRAF signaling pathways.
References
- 1. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 2. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
